molecular formula C6H9Br B146834 1-Bromo-3-methylbicyclo[1.1.1]pentane CAS No. 137741-15-2

1-Bromo-3-methylbicyclo[1.1.1]pentane

Cat. No.: B146834
CAS No.: 137741-15-2
M. Wt: 161.04 g/mol
InChI Key: KAOMZYAXOQSYJB-UHFFFAOYSA-N
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Description

1-Bromo-3-methylbicyclo[1.1.1]pentane, also known as this compound, is a useful research compound. Its molecular formula is C6H9Br and its molecular weight is 161.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOMZYAXOQSYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bicyclo[1.1.1]pentane: A Technical Guide on its Strain, Stability, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo[1.1.1]pentane (BCP) is a highly strained, cage-like hydrocarbon that has emerged as a critical building block in modern medicinal chemistry. Despite its significant ring strain, BCP exhibits remarkable kinetic stability, a feature that, combined with its rigid three-dimensional structure, makes it an attractive bioisostere for various functional groups, most notably the para-substituted phenyl ring. This guide provides an in-depth technical overview of the core physicochemical properties of BCP, including its strain energy and stability, and details the experimental and computational methods used for its characterization. Furthermore, it outlines synthetic strategies and explores the rationale and workflow for its application in drug development to enhance pharmacokinetic profiles.

Strain and Stability of Bicyclo[1.1.1]pentane

The defining characteristic of bicyclo[1.1.1]pentane is its substantial strain energy, a consequence of its highly constrained geometry. This strain, however, does not translate to high reactivity under normal conditions, leading to a unique combination of thermodynamic instability and kinetic persistence.

Strain Energy

The strain energy of BCP is a measure of the internal energy resulting from distorted bond angles and lengths compared to an ideal, strain-free acyclic alkane. Experimental and computational studies have converged on a significant strain energy for the parent hydrocarbon.

ParameterValueMethod of Determination
Strain Energy65–68 kcal/mol[1][2]
Strain Energy66.6 kcal/mol[3][4]

This high strain energy is primarily attributed to the severe angle strain at the bridgehead and methylene carbons, forcing them into geometries far from the ideal tetrahedral arrangement.

Kinetic Stability

Despite its high strain energy, BCP is remarkably stable kinetically.[3][4] This stability is a key attribute for its utility in drug molecules, as it is resistant to metabolic degradation.[3][4] The compact and rigid cage structure of BCP protects its strained bonds from reagents that would typically induce ring-opening reactions in other strained systems.

Structural and Spectroscopic Properties

The unique geometry of BCP has been elucidated through various experimental and computational techniques, providing a clear picture of its bond lengths, bond angles, and spectroscopic signatures.

Molecular Geometry

Gas-phase electron diffraction and microwave spectroscopy have been instrumental in determining the precise structural parameters of BCP.

ParameterBond Length (Å)Bond Angle (°)Method of Determination
C1–C3 (Bridgehead-Bridgehead)Electron Diffraction[5]
C1–C2 (Bridgehead-Methylene)Electron Diffraction[5]
C2–C4 (Methylene-Methylene)
∠C1–C2–C3
∠C2–C1–C4

Note: Specific values for bond lengths and angles from the cited sources require further consolidation to provide a comprehensive table.

Spectroscopic Data

High-resolution infrared and NMR spectroscopy provide characteristic fingerprints for the BCP core.

  • Infrared (IR) Spectroscopy: The IR spectra of BCP show characteristic vibrational modes. For instance, the ν14(e') band is observed at approximately 540 cm⁻¹, the ν17(a2'') at 1220 cm⁻¹, and the ν18(a2'') at 832 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The highly symmetric nature of the parent BCP molecule leads to a simple NMR spectrum. Ab initio calculations have been employed to predict and correlate the NMR shielding and spin-spin coupling constants with experimental data.[7]

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The synthesis of functionalized BCPs is crucial for their incorporation into drug candidates. The most common precursor for BCP synthesis is [1.1.1]propellane, a highly reactive and strained molecule in its own right.

Synthesis from [1.1.1]Propellane

The strain-release-driven reactions of [1.1.1]propellane provide a versatile entry into 1,3-disubstituted BCPs.[4]

Experimental Protocol: Radical Addition to [1.1.1]Propellane

A general procedure involves the reaction of an alkyl iodide with [1.1.1]propellane, often initiated by light, without the need for catalysts or additives.[8]

  • A solution of the desired alkyl iodide and [1.1.1]propellane in a suitable solvent (e.g., Et₂O/cyclohexane) is prepared in a Schlenk tube.[9]

  • The reaction mixture is then subjected to visible light irradiation (e.g., blue LEDs) for a specified period.[9]

  • Upon completion, the solvent is evaporated to yield the 1-alkyl-3-iodobicyclo[1.1.1]pentane derivative, which can often be used without further purification.[8]

Synthesis of Bridge-Substituted Bicyclo[1.1.1]pentanes

Functionalization of the methylene bridge positions of the BCP core has been a more recent development, opening up new vectors for substitution. One approach involves the catalytic metal carbene insertion into bicyclo[1.1.0]butanes.[10]

Bicyclo[1.1.1]pentane in Drug Development

The application of BCP as a bioisostere has become a prominent strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of drug candidates.

BCP as a Bioisostere

BCP is primarily used as a non-classical, saturated bioisostere for the para-substituted phenyl ring.[3][11] It can also serve as a mimic for alkynes and tert-butyl groups.[3][4] The bridgehead substituents of a 1,3-disubstituted BCP replicate the 180° exit vector of a para-substituted arene.[3][4]

Advantages of BCP Incorporation:

  • Improved Solubility: The replacement of a planar, aromatic ring with the three-dimensional, aliphatic BCP scaffold generally leads to a significant increase in aqueous solubility.[1][11]

  • Enhanced Metabolic Stability: The saturated C-H bonds of the BCP core are more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1][11][12]

  • Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing compounds can lead to reduced non-specific binding to off-target proteins.[1][11]

  • Novel Chemical Space: The rigid, three-dimensional nature of BCP allows for the exploration of new pharmacophore space and the introduction of novel substituent vectors.[1]

Logical Workflow for BCP in Drug Discovery

The decision to incorporate a BCP moiety into a lead compound is driven by the need to address specific liabilities, such as poor solubility or metabolic instability, while maintaining or improving biological potency.

BCP_Drug_Discovery_Workflow cluster_0 Lead Compound Liabilities cluster_1 BCP Bioisostere Strategy cluster_2 Improved Physicochemical Properties cluster_3 Evaluation A Poor Solubility D Introduce BCP as a para-Phenyl Bioisostere A->D B Metabolic Instability (e.g., Phenyl Ring Oxidation) B->D C Low Fsp3 C->D E Increased Solubility D->E F Enhanced Metabolic Stability D->F G Increased Fsp3 Character D->G H Maintain/Improve Biological Potency E->H I Improved ADME Profile E->I F->H F->I G->H G->I J Optimized Drug Candidate H->J I->J

Caption: Logical workflow for the application of BCP as a bioisostere in drug discovery.

Signaling Pathway Mimicry

It is important to note that BCP does not participate in signaling pathways as a signaling molecule itself. Instead, its rigid scaffold serves to orient pharmacophoric groups in a precise and predetermined manner, mimicking the spatial arrangement of substituents on a phenyl ring that are critical for receptor binding or enzyme inhibition. For example, replacing a phenyl ring in a γ-secretase inhibitor with a BCP moiety significantly improved solubility, cell membrane permeability, and metabolic stability while maintaining the compound's activity.[11]

BCP_Bioisostere_Mimicry cluster_0 Original Ligand cluster_1 BCP-Containing Ligand cluster_2 Biological Target A Pharmacophore 1 B para-Phenyl Ring (Spacer) A->B C Pharmacophore 2 B->C E Bicyclo[1.1.1]pentane (Rigid Spacer) B->E Bioisosteric Replacement G Binding Pocket C->G Binding Interaction D Pharmacophore 1 D->E F Pharmacophore 2 E->F F->G Maintained Binding (Improved Properties)

Caption: Diagram illustrating BCP as a bioisosteric replacement for a phenyl ring.

Conclusion

Bicyclo[1.1.1]pentane represents a fascinating and highly valuable molecular scaffold. Its unique combination of high strain energy and kinetic stability, coupled with a rigid, well-defined three-dimensional structure, has cemented its role as a powerful tool in drug discovery. The ability of BCP to serve as a bioisosteric replacement for aromatic rings and other functionalities offers a robust strategy for overcoming common challenges in drug development, such as poor solubility and metabolic instability. As synthetic methodologies for accessing diverse BCP derivatives continue to expand, the application of this remarkable carbocycle in the design of next-generation therapeutics is poised for significant growth.

References

The Genesis of a Bioisostere: A Historical Synthesis of Bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) moiety has emerged from a chemical curiosity to a cornerstone in modern medicinal chemistry, offering a three-dimensional, saturated bioisostere for para-substituted phenyl rings. Its unique rigid structure and favorable physicochemical properties have established it as a valuable scaffold in drug design. This technical guide provides an in-depth exploration of the seminal historical syntheses that unlocked the potential of this remarkable molecule. We will delve into the key experimental protocols, present comparative data, and visualize the synthetic pathways that have paved the way for the widespread use of BCPs in contemporary research.

From a Strained Curiosity to a Synthetic Target: Wiberg's First Conquest

The journey into the synthesis of bicyclo[1.1.1]pentane began in 1964, with the pioneering work of Kenneth B. Wiberg and his coworkers.[1][2] This first synthesis was a multi-step sequence starting from bicyclo[1.1.1]pentane-1-carboxylic acid, showcasing the considerable synthetic challenge posed by this highly strained molecule. A more detailed procedure was later published in 1966 by Wiberg and Connor.[3]

Wiberg's Synthesis of Bicyclo[1.1.1]pentane (1966)

The initial synthesis involved the Hunsdiecker reaction of bicyclo[1.1.1]pentane-1-carboxylic acid to yield 1-bromobicyclo[1.1.1]pentane, followed by reduction with sodium in liquid ammonia.

Wiberg_Synthesis cluster_wiberg Wiberg's First Synthesis (1966) BCP_acid Bicyclo[1.1.1]pentane- 1-carboxylic acid BCP_bromide 1-Bromobicyclo[1.1.1]pentane BCP_acid->BCP_bromide HgO, Br2 CCl4 BCP Bicyclo[1.1.1]pentane BCP_bromide->BCP Na, NH3 (l)

Figure 1: Wiberg's initial synthesis of bicyclo[1.1.1]pentane.

The Propellane Revolution: A Gateway to BCPs

A significant breakthrough in BCP chemistry was the synthesis of [1.1.1]propellane by Wiberg and Walker in 1982.[2] This highly strained and reactive molecule proved to be a versatile precursor for a wide array of 1,3-disubstituted BCP derivatives. The most practical and widely adopted synthesis of [1.1.1]propellane was later developed by Szeimies and coworkers in 1985.[4][5]

Szeimies' Synthesis of [1.1.1]Propellane

This route begins with the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. Treatment with methyllithium in diethyl ether at low temperatures generates [1.1.1]propellane in solution.

Szeimies_Synthesis cluster_szeimies Szeimies' Synthesis of [1.1.1]Propellane (1985) start 1,1-Dibromo-2,2- bis(chloromethyl)cyclopropane propellane [1.1.1]Propellane start->propellane CH3Li, Et2O -78 °C to 0 °C

Figure 2: Szeimies' practical synthesis of [1.1.1]propellane.

The reactivity of the central bond in [1.1.1]propellane allows for the facile addition of a variety of reagents, leading to the formation of 1,3-disubstituted bicyclo[1.1.1]pentanes. This strategy has become the cornerstone of modern BCP synthesis.

The Dawn of a Versatile Building Block: Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

The development of a practical synthesis for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid was a pivotal moment, providing a stable, crystalline, and highly versatile building block for the synthesis of a multitude of BCP derivatives. While the first synthesis was reported by Applequist in 1982, the photochemical approach developed by Michl and coworkers in 1988 proved to be more practical and scalable.[6][7][8][9]

Applequist's Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1982)

Applequist's initial route was a multi-step synthesis starting from 3-bromocyclobutanone, which was converted to 1-bromo-3-cyanobicyclo[1.1.0]butane. This intermediate was then subjected to a series of transformations to yield the target diacid.[6]

Michl's Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1988)

This elegant synthesis involves the photochemical addition of [1.1.1]propellane to 2,3-butanedione (biacetyl), followed by a haloform reaction to yield the dicarboxylic acid. An improved and detailed procedure was later published in Organic Syntheses.[10]

Michl_Synthesis cluster_michl Michl's Photochemical Synthesis (1988) propellane [1.1.1]Propellane diketone 1,3-Diacetylbicyclo[1.1.1]pentane propellane->diketone hv, pentane -10 °C biacetyl 2,3-Butanedione biacetyl->diketone diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid diketone->diacid 1. NaOH, Br2, H2O 2. HCl

Figure 3: Michl's photochemical route to BCP-1,3-dicarboxylic acid.

Comparative Data of Historical Syntheses

The following tables summarize the key quantitative data from the seminal synthetic routes, allowing for a direct comparison of their efficiencies.

Wiberg's Synthesis of Bicyclo[1.1.1]pentane (1966)
Starting Material Bicyclo[1.1.1]pentane-1-carboxylic acid
Key Reagents Mercuric oxide, Bromine, Sodium, Liquid ammonia
Overall Yield ~6%[11]
Scale Milligram
Szeimies' Synthesis of [1.1.1]Propellane
Starting Material 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
Key Reagents Methyllithium, Diethyl ether
Yield 75-88% (in solution, determined by trapping)[12]
Scale Multigram
Michl's Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Starting Material [1.1.1]Propellane (from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane)
Key Reagents 2,3-Butanedione, Sodium hydroxide, Bromine
Overall Yield ~58% (from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane)[8]
Scale Gram to Kilogram[6][7]

Detailed Experimental Protocols

Szeimies' Synthesis of [1.1.1]Propellane (Adapted from Organic Syntheses)[12]

Procedure:

  • A solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (25 g, 0.085 mol) in pentane (25 mL) is prepared in a flame-dried, argon-purged flask.

  • The flask is cooled to -78 °C, and a 1.4 M solution of methyllithium in diethyl ether (132 mL, 0.185 mol) is added dropwise over 15 minutes with vigorous stirring.

  • The reaction mixture is maintained at -78 °C for 15 minutes, after which the cooling bath is replaced with an ice-water bath (0 °C).

  • The reaction is allowed to warm to room temperature and stirred for an additional hour. The resulting solution of [1.1.1]propellane is stored at low temperature and its concentration is determined by titration with a trapping agent such as thiophenol.

Michl's Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (Adapted from Organic Syntheses)[10]

Part A: 1,3-Diacetylbicyclo[1.1.1]pentane

  • A solution of [1.1.1]propellane is generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (50 g, 0.167 mol) in pentane.

  • To this solution, freshly distilled 2,3-butanedione (15 mL) is added.

  • The mixture is irradiated with a 450 W medium-pressure UV lamp at -10 ± 5 °C for 8 hours.

  • The solvents are removed by rotary evaporation, and the resulting crystalline material is washed with cold pentane:diethyl ether (2:1) to yield 1,3-diacetylbicyclo[1.1.1]pentane (17.95 g, 70% yield).

Part B: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

  • A solution of sodium hydroxide (43.3 g, 1.08 mol) in water (315 mL) and bromine (25.5 mL, 0.495 mol) is prepared and cooled to 0 °C.

  • A solution of 1,3-diacetylbicyclo[1.1.1]pentane (10 g, 0.066 mol) in dioxane (36 mL) is added dropwise, maintaining the temperature below 3 °C.

  • The mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • After workup, which includes extraction and acidification, the product is obtained by continuous extraction with diethyl ether. The crude product is then recrystallized from water to afford pure bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Conclusion

The historical syntheses of bicyclo[1.1.1]pentane and its derivatives have been a journey of overcoming significant synthetic hurdles posed by ring strain. From Wiberg's initial multi-step synthesis to the development of the highly efficient and scalable photochemical route to the dicarboxylic acid by Michl, each advancement has been crucial. The discovery and utilization of [1.1.1]propellane as a key intermediate revolutionized the field, making a wide range of BCPs accessible. These foundational works have laid the groundwork for the current explosion of interest in BCPs within drug discovery and materials science, providing researchers with the tools to explore the full potential of this unique and valuable scaffold.

References

The Cornerstone of Three-Dimensional Drug Discovery: A Technical Guide to the Synthesis of Bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical component in modern medicinal chemistry, offering a three-dimensional bioisostere for commonly used planar aromatic rings. Its unique structural and electronic properties can significantly improve the pharmacological profile of drug candidates. This in-depth technical guide provides a comprehensive overview of the key precursors and synthetic strategies for accessing this valuable scaffold, with a focus on actionable experimental protocols and comparative data.

[1.1.1]Propellane: The Workhorse Precursor

[1.1.1]Propellane is the most widely utilized and versatile precursor for the synthesis of a diverse range of functionalized bicyclo[1.1.1]pentanes. Its high degree of strain in the central bond makes it highly susceptible to reactions with a variety of reagents, particularly radicals and nucleophiles.

Synthesis of [1.1.1]Propellane

The classical synthesis of [1.1.1]propellane involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.[1]

Experimental Protocol: Synthesis of [1.1.1]Propellane [1]

  • A 500-mL, three-necked, round-bottomed flask, flame-dried under reduced pressure and purged with argon, is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a vacuum adapter with an argon balloon.

  • The flask is charged with 25 g (0.085 mol) of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and 25 mL of pentane.

  • A solution of 132 mL of 1.4 M methyllithium in diethyl ether (0.185 mol) is transferred to the addition funnel via cannula.

  • The reaction flask is cooled to -78°C, and the methyllithium solution is added over 15 minutes with vigorous stirring.

  • The reaction mixture is maintained at -78°C for 10-15 minutes, then warmed to 0°C in an ice-water bath and stirred for an additional hour.

  • The volatile materials, including the [1.1.1]propellane product, are transferred under reduced pressure to a flame-dried collection flask cooled to -196°C.

  • The yield of [1.1.1]propellane (typically 75-88%) is determined by reacting an aliquot of the solution with a slight excess of thiophenol and quantifying the resulting bicyclo[1.1.1]pentyl phenyl sulfide by ¹H NMR or GLC.[1]

Reactions of [1.1.1]Propellane

The strained central bond of [1.1.1]propellane readily undergoes homolytic cleavage, making it an excellent substrate for radical addition reactions. This reactivity has been extensively exploited to introduce a wide array of functional groups at the bridgehead positions of the BCP core.

A plethora of radical-mediated transformations of [1.1.1]propellane have been developed, enabling the synthesis of diverse BCP derivatives. These reactions are often initiated by light, radical initiators (e.g., AIBN, triethylborane), or through photoredox catalysis.

Table 1: Selected Radical Additions to [1.1.1]Propellane

Radical PrecursorReagents & ConditionsProductYield (%)Reference
Alkyl HalidesEt₃B, various solvents, rt1-Halo-3-alkyl-BCPsGood to excellent[2]
ThiophenolsRoom light, various solvents, rtBicyclo[1.1.1]pentyl phenyl sulfides98[1]
DisulfidesUV irradiation, various solvents, rt1,3-Bis(organothio)bicyclo[1.1.1]pentanesVariable
AldehydesCu(II), TBHP, various solvents, rtBicyclo[1.1.1]pentyl ketonesBroad scope[3]
Carboxylic AcidsPhotoredox catalyst (e.g., 4CzIPN), B₂pin₂, 390 nm LED, DMA, 16 hAlkyl/Aryl-functionalized BCP boronates89[4]
Alkyl Iodides, Alkenes4CzIPN, 467 nm blue LEDs, CH₂Cl₂, 12 h1,3-Disubstituted BCPsVariable[5]

Experimental Protocol: Triethylborane-Initiated Atom-Transfer Radical Addition of Alkyl Halides to [1.1.1]Propellane [2]

  • To a solution of the alkyl halide (1.0 equiv) in a suitable solvent is added a solution of [1.1.1]propellane (typically 2.0 equiv) in pentane or diethyl ether.

  • Triethylborane (1.0 M in hexanes, up to 10 mol %) is added dropwise at room temperature.

  • The reaction is stirred until completion (monitored by TLC or GC-MS).

  • The reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography to afford the 1-halo-3-alkylbicyclo[1.1.1]pentane.

A cornerstone building block for many BCP derivatives is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A practical and scalable synthesis involves the photochemical reaction of [1.1.1]propellane with 2,3-butanedione (diacetyl), followed by a haloform reaction.[6][7][8]

Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [6][7][8]

  • Step 1: Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

    • A solution of [1.1.1]propellane (generated from 50 g of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane) in pentane is treated with 15 mL of freshly distilled 2,3-butanedione.[6]

    • The mixture is irradiated with a 450 W medium-pressure UV lamp at -10 ± 5°C for 8 hours.[6] A more scalable approach utilizes a flow reactor with 365 nm LED irradiation.[7][8]

    • The solvents are evaporated, and the resulting crystalline 1,3-diacetylbicyclo[1.1.1]pentane is washed with cold pentane:diethyl ether (2:1) to yield the product (70% yield).[6]

  • Step 2: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

    • A solution of 43.3 g of sodium hydroxide in 315 mL of water and 25.5 mL of bromine is prepared and cooled to 0°C.[6]

    • A solution of 10 g of 1,3-diacetylbicyclo[1.1.1]pentane in 36 mL of dioxane is added dropwise, maintaining the temperature below 3°C.[6]

    • The mixture is stirred for 1 hour at 0°C and then overnight at room temperature.[6]

    • After workup, including acidification with concentrated hydrochloric acid, the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is obtained by filtration (80-85% yield).[6]

Reaction Pathway: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

G propellane [1.1.1]Propellane diketone 1,3-Diacetylbicyclo[1.1.1]pentane propellane->diketone Photochemical [2+2] Cycloaddition diacetyl 2,3-Butanedione diacetyl->diketone diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid diketone->diacid Haloform Reaction reagents1 hv (365 nm) Flow or Batch reagents2 1. NaOH, Br₂ 2. H₃O⁺

Caption: Synthesis of BCP dicarboxylic acid from [1.1.1]propellane.

Bicyclo[1.1.0]butanes: An Alternative Precursor

While [1.1.1]propellane is a dominant precursor, bicyclo[1.1.0]butanes (BCBs) have emerged as a valuable alternative, particularly for the synthesis of 2-substituted and 2,2-disubstituted BCPs. The key transformation involves the insertion of a carbene into the strained central C-C bond of the BCB.

Carbene Insertion into Bicyclo[1.1.0]butanes

The reaction of dihalocarbenes with BCBs provides a direct route to 2,2-dihalobicyclo[1.1.1]pentanes. More recently, methods for the insertion of other carbenes, often generated photochemically from diazo compounds, have been developed.[9][10][11][12]

Table 2: Synthesis of BCPs from Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butaneCarbene SourceReagents & ConditionsProductYield (%)Reference
tert-Butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylateCHBr₃KOtBu, pentane, 0°C to rt2,2-Dibromo-3-phenyl-BCP-1-carboxylate68[11]
Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylateEthyl diazoacetateIr(ppy)₃, 440 nm light, DCM, -65°C2-Ethoxycarbonyl-3-phenyl-BCP-1-carboxylate66[9][10]
Various substituted BCBsVarious diazo compoundsRh₂(Oct)₄, Ir(ppy)₃, 440 nm light, DCM, -65°CVarious 2-substituted BCPsModerate to good[9][10]

Experimental Protocol: Synthesis of 2,2-Dibromobicyclo[1.1.1]pentanes from Bicyclo[1.1.0]butanes [11][12]

  • A solution of the bicyclo[1.1.0]butane (1.0 equiv) in pentane is cooled to 0°C.

  • Bromoform (1.2 equiv) is added, followed by the portion-wise addition of potassium tert-butoxide (1.2 equiv) over 20 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography.

Reaction Pathway: Carbene Insertion into Bicyclo[1.1.0]butane

G bcb Bicyclo[1.1.0]butane bcp 2,2-Disubstituted Bicyclo[1.1.1]pentane bcb->bcp carbene_source Diazo Compound or Trihalomethane + Base carbene Carbene (:CR₂) carbene_source->carbene Generates carbene->bcp Insertion into central C-C bond photocatalyst hv or Transition Metal Catalyst

Caption: Synthesis of BCPs via carbene insertion into BCBs.

Conclusion

The synthesis of bicyclo[1.1.1]pentanes is a rapidly evolving field, driven by the increasing demand for these three-dimensional scaffolds in drug discovery. [1.1.1]Propellane remains the most versatile precursor, with a vast array of radical-mediated and photochemical methods available for its functionalization. Bicyclo[1.1.0]butanes provide a complementary and powerful approach for accessing specific substitution patterns, particularly at the 2-position. The detailed protocols and comparative data presented in this guide are intended to empower researchers to confidently select and implement the most appropriate synthetic strategies for their specific research and development goals.

References

Methodological & Application

Application Notes and Protocols for 1-Bromo-3-methylbicyclo[1.1.1]pentane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as a valuable tool in modern medicinal chemistry, primarily serving as a bioisosteric replacement for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] The unique, rigid, three-dimensional structure of the BCP core can impart significant improvements to the physicochemical and pharmacokinetic properties of drug candidates.[4][5] The incorporation of a BCP moiety often leads to enhanced aqueous solubility, improved metabolic stability, and reduced non-specific binding, addressing key challenges in drug development.[6][7][8] 1-Bromo-3-methylbicyclo[1.1.1]pentane is a key building block that allows for the introduction of this valuable scaffold, with the bromine atom providing a handle for further functionalization through various cross-coupling reactions.

Physicochemical and Pharmacokinetic Advantages of BCP Bioisosteres

The replacement of a planar phenyl ring with a three-dimensional BCP scaffold can dramatically alter a molecule's properties, often for the better. This "escape from flatland" is a guiding principle in contemporary drug design to improve clinical success rates.[9]

Key Advantages:
  • Improved Solubility: The non-planar, saturated nature of the BCP core disrupts crystal packing and reduces intermolecular π-π stacking, which can significantly increase aqueous solubility.[5][8]

  • Enhanced Metabolic Stability: The C-H bonds of the strained BCP cage are generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring.[4][7]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and elimination of aromaticity associated with replacing a phenyl ring with a BCP moiety can lead to a reduction in non-specific protein binding.[4]

  • Novel Chemical Space: The introduction of a BCP scaffold provides access to novel chemical space and can be a valuable strategy for generating new intellectual property.

Application Case Studies

γ-Secretase Inhibitors for Alzheimer's Disease

Gamma-secretase (γ-secretase) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[10][11][12] Inhibition of γ-secretase is a therapeutic strategy to reduce Aβ levels.

In the development of a γ-secretase inhibitor, the replacement of a central para-substituted fluorophenyl ring in BMS-708163 with a bicyclo[1.1.1]pentane motif resulted in a compound with equipotent enzyme inhibition but significantly improved physicochemical and pharmacokinetic properties.[1][5][13][14]

Table 1: Comparison of a Phenyl-Containing γ-Secretase Inhibitor and its BCP Analogue [1][5][13]

PropertyPhenyl Analogue (BMS-708163)BCP AnalogueFold Improvement
γ-Secretase IC₅₀ (nM) 0.30~0.30~1
Aqueous Solubility (µg/mL) LowSignificantly Higher>10
Passive Permeability ModerateHigh>3
Oral Bioavailability (AUC in mouse) ModerateHigh~4
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy

Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[15][16][17] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response.[1][15] IDO1 inhibitors are therefore being investigated as cancer immunotherapeutics.

In the discovery of novel IDO1 inhibitors, a lead compound with a central phenyl ring suffered from poor metabolic stability due to amide hydrolysis.[7][10] Replacing the phenyl ring with a bicyclo[1.1.1]pentane bioisostere effectively addressed this liability while maintaining high potency.[7][10]

Table 2: Comparison of a Phenyl-Containing IDO1 Inhibitor and its BCP Analogue [7][10]

PropertyPhenyl AnalogueBCP AnalogueImprovement
IDO1 Inhibition (HeLa IC₅₀) PotentPotentMaintained Potency
Metabolic Stability (Amide Hydrolysis) HighSignificantly ReducedMitigated Liability
Pharmacokinetic Profile PoorFavorableImproved

Experimental Protocols

Synthesis of this compound

Representative Protocol: Triethylborane-Initiated Atom-Transfer Radical Addition

  • Materials: [1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether), bromochloromethane or another suitable bromine source, methylating agent (e.g., methyl radical precursor if not starting with a methyl-containing halide), triethylborane (1 M in hexanes), anhydrous solvent (e.g., diethyl ether or THF).

  • Procedure:

    • To a solution of the alkyl halide (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., argon) at 0 °C, add the [1.1.1]propellane solution (1.2-1.5 equiv).

    • Add triethylborane (0.1-0.2 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or GC-MS.

    • Upon completion, quench the reaction with a small amount of water or saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Functionalization of this compound

The bromine atom on the BCP core serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.[2]

Representative Protocol: Suzuki-Miyaura Coupling [19]

  • Materials: this compound (1.0 equiv), aryl or vinyl boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane, DMF).

  • Procedure:

    • To a reaction vessel, add this compound, the boronic acid/ester, palladium catalyst, and base.

    • Add the degassed solvent under an inert atmosphere.

    • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Representative Protocol: Buchwald-Hartwig Amination [3][20]

  • Materials: this compound (1.0 equiv), primary or secondary amine (1.1-1.5 equiv), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in an anhydrous, aprotic solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in the reaction vessel.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours.

    • After cooling, quench the reaction carefully with water.

    • Extract the product, dry the organic phase, and concentrate.

    • Purify by column chromatography.

Representative Protocol: Sonogashira Coupling [2][21][22]

  • Materials: this compound (1.0 equiv), terminal alkyne (1.2-2.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), and a base (e.g., triethylamine, diisopropylamine) in a suitable solvent (e.g., THF, DMF).

  • Procedure:

    • To a solution of this compound and the terminal alkyne in the solvent, add the palladium catalyst and CuI.

    • Add the amine base and stir the mixture under an inert atmosphere at room temperature to 60 °C for 2-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of BCP Analogue cluster_evaluation Evaluation propellane [1.1.1]Propellane atra ATRA Reaction propellane->atra bromo_methyl_halide Bromo-methyl Halide Source bromo_methyl_halide->atra bcp_br 1-Bromo-3-methyl- bicyclo[1.1.1]pentane atra->bcp_br coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) bcp_br->coupling final_compound Final BCP Analogue coupling->final_compound physchem Physicochemical Properties final_compound->physchem adme ADME Profiling final_compound->adme in_vitro In Vitro Biological Activity final_compound->in_vitro in_vivo In Vivo Efficacy in_vitro->in_vivo gamma_secretase_pathway APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Cleavage sAPPb sAPPβ beta_secretase->sAPPb CTFbeta C99 (CTFβ) beta_secretase->CTFbeta gamma_secretase γ-Secretase Abeta Amyloid-β (Aβ) (Toxic Aggregation) gamma_secretase->Abeta AICD AICD gamma_secretase->AICD CTFbeta->gamma_secretase Cleavage inhibitor BCP-based γ-Secretase Inhibitor inhibitor->gamma_secretase ido1_pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism Kynurenine Kynurenine IDO1->Kynurenine T_cell_suppression T-cell Suppression Kynurenine->T_cell_suppression Immune_evasion Tumor Immune Evasion T_cell_suppression->Immune_evasion Inhibitor BCP-based IDO1 Inhibitor Inhibitor->IDO1

References

Application Notes and Protocols: 1-Bromo-3-methylbicyclo[1.1.1]pentane as a Bioisostere

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern drug discovery, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is paramount. The bicyclo[1.1.1]pentane (BCP) core has emerged as a highly effective bioisosteric replacement for the ubiquitous para-substituted phenyl ring.[1][2] This rigid, three-dimensional scaffold offers a similar exit vector to a p-substituted arene but with a smaller size and increased sp³ character, often leading to significant improvements in key drug-like properties.[3][4]

This document provides detailed application notes and protocols for the use of 1-Bromo-3-methylbicyclo[1.1.1]pentane, a versatile building block for incorporating the BCP moiety into drug candidates. By replacing a "flat" aromatic ring with the BCP scaffold, researchers can often mitigate issues related to poor solubility, metabolic instability, and off-target toxicity.[5][6]

Advantages of Bicyclo[1.1.1]pentane Bioisosteres

The substitution of a para-substituted phenyl ring with a 1,3-disubstituted BCP moiety can offer several advantages:

  • Improved Solubility: The non-planar, saturated nature of the BCP core disrupts crystal packing and reduces intermolecular forces, often leading to a significant increase in aqueous solubility.[7][8]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring, resulting in increased metabolic stability and longer half-life.[6][9]

  • Reduced Non-Specific Binding: The lower lipophilicity of the BCP moiety compared to a phenyl ring can decrease non-specific binding to off-target proteins, potentially reducing toxicity.[8]

  • Improved Permeability: The more compact and globular shape of the BCP can lead to improved passive permeability across cell membranes.[7]

  • Novel Chemical Space: The introduction of a BCP scaffold provides access to novel chemical space and can lead to new intellectual property.

Case Study: BCP as a Phenyl Ring Bioisostere in a γ-Secretase Inhibitor

A compelling example of the successful application of a BCP bioisostere is in the development of γ-secretase inhibitors for the potential treatment of Alzheimer's disease.[3] Replacement of a central p-fluorophenyl ring in a lead compound with a BCP moiety resulted in a molecule with equipotent enzymatic inhibition but with markedly improved physicochemical and pharmacokinetic properties.

Signaling Pathway: γ-Secretase and Notch Signaling

γ-Secretase is a multi-subunit protease complex that plays a crucial role in regulating cell differentiation through the Notch signaling pathway. Inhibition of γ-secretase is a therapeutic strategy for diseases where this pathway is dysregulated, such as certain cancers and Alzheimer's disease.

G cluster_membrane Cell Membrane Notch Notch Receptor gamma_secretase γ-Secretase Notch->gamma_secretase 2. Cleavage NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD 3. Release Abeta Amyloid-β (Aβ) gamma_secretase->Abeta Release APP Amyloid Precursor Protein (APP) APP->gamma_secretase Cleavage Ligand Ligand (e.g., Delta/Serrate/Jagged) Ligand->Notch 1. Binding Transcription Gene Transcription (Cell Fate Determination) NICD->Transcription 4. Nuclear Translocation & Activation BCP_Inhibitor BCP-containing γ-Secretase Inhibitor BCP_Inhibitor->gamma_secretase Inhibition

Figure 1. Simplified Notch signaling pathway and APP processing by γ-secretase, highlighting the inhibitory action of a BCP-containing drug.

Data Presentation: Phenyl vs. BCP Bioisosteres

The following tables summarize quantitative data from published studies, comparing the properties of parent compounds containing a para-substituted phenyl ring with their corresponding BCP bioisosteres.

Table 1: Physicochemical Properties of a γ-Secretase Inhibitor and its BCP Analogue

CompoundStructureclogPAqueous Solubility (μg/mL)
Phenyl Analoguep-F-Phenyl containing3.85
BCP AnalogueBCP containing2.545

Data adapted from Stepan, A. F., et al. J. Med. Chem. 2012, 55 (7), 3414–3424.

Table 2: Pharmacokinetic Properties of a γ-Secretase Inhibitor and its BCP Analogue

CompoundMouse Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Phenyl Analogue301.5
BCP Analogue>12010.2

Data adapted from Stepan, A. F., et al. J. Med. Chem. 2012, 55 (7), 3414–3424.

Table 3: Properties of an LpPLA₂ Inhibitor and its BCP Bioisostere

CompoundpIC₅₀Kinetic Solubility (μM)Permeability (nm/s)
Darapladib (Phenyl)10.28230
BCP Analogue9.474705

Data adapted from Scott, J. S., et al. ACS Med. Chem. Lett. 2015, 6 (5), 556–560.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a radical-mediated reaction with [1.1.1]propellane. The following protocol is a representative procedure based on established methods for the synthesis of functionalized BCPs.[10][11]

G Propellane [1.1.1]Propellane Reaction Radical Reaction Propellane->Reaction MeI Methyl Iodide MeI->Reaction Et3B_O2 Et₃B / O₂ (Initiator) Et3B_O2->Reaction Bromine_Source Bromine Source (e.g., CBr₄) Bromine_Source->Reaction Solvent Solvent (e.g., Et₂O) Solvent->Reaction Product This compound Reaction->Product

Figure 2. Workflow for the synthesis of this compound.

Materials:

  • [1.1.1]Propellane solution in diethyl ether (Et₂O)

  • Methyl iodide (MeI)

  • Carbon tetrabromide (CBr₄) or other suitable bromine source

  • Triethylborane (Et₃B), 1 M solution in hexanes

  • Anhydrous diethyl ether (Et₂O)

  • Argon gas

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an argon atmosphere, add a solution of [1.1.1]propellane (1.0 eq) in anhydrous Et₂O.

  • Add methyl iodide (1.2 eq) and the bromine source (e.g., CBr₄, 1.5 eq) to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylborane (0.2 eq, 1 M solution in hexanes) dropwise via syringe. A gentle stream of air or oxygen can be introduced into the headspace to initiate the radical reaction.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the desired this compound.

In Vitro Microsomal Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a BCP-containing compound in liver microsomes.

G start Prepare Compound Stock (10 mM in DMSO) step1 Prepare Working Solution (e.g., 100 µM in Acetonitrile) start->step1 step2 Prepare Microsome/Buffer Mix (e.g., 0.5 mg/mL in Phosphate Buffer) step1->step2 step3 Pre-incubate at 37°C step2->step3 step4 Initiate Reaction with NADPH step3->step4 step5 Aliquots at Time Points (0, 5, 15, 30, 60 min) step4->step5 step6 Quench with Cold Acetonitrile (+ Internal Standard) step5->step6 step7 Centrifuge to Precipitate Protein step6->step7 step8 Analyze Supernatant by LC-MS/MS step7->step8 end Calculate Half-life (t½) and Intrinsic Clearance (Clint) step8->end

Figure 3. Experimental workflow for the microsomal stability assay.

Materials:

  • Test compound (BCP-containing) and a positive control (e.g., a rapidly metabolized drug)

  • Liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN), ice-cold

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Prepare a working solution of the test compound (e.g., 1 µM final concentration in the incubation mixture).

  • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

  • Add the test compound to the microsome-buffer mixture and pre-incubate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.

Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., a low permeability marker like atenolol and a high permeability marker like propranolol)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.

  • Prepare the dosing solution of the test compound in the transport buffer.

  • To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters.

Conclusion

The use of this compound and other BCP-containing building blocks offers a powerful strategy to "escape from flatland" in drug design. By replacing traditional aromatic rings with this saturated, three-dimensional bioisostere, medicinal chemists can often overcome critical hurdles in drug development related to poor physicochemical and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of BCPs in their own drug discovery programs.

References

Application Notes and Protocols for Cross-Coupling Reactions of 1,3-Disubstituted Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) via various transition metal-catalyzed cross-coupling reactions. BCPs are increasingly utilized in medicinal chemistry as bioisosteres for para-substituted arenes, offering improved physicochemical properties. The following sections detail key synthetic strategies, experimental procedures, and quantitative data to facilitate the incorporation of BCP scaffolds into drug discovery programs.

Introduction to Cross-Coupling Strategies for BCPs

The construction of 1,3-disubstituted BCPs can be broadly categorized into two main strategies, depending on whether the BCP core acts as the nucleophilic or electrophilic coupling partner.[1][2]

  • Strategy 1: BCP as the Nucleophile: This approach involves the preparation of organometallic BCP reagents, such as Grignard reagents, organozincs, boronic esters, or trifluoroborates, which then react with a variety of electrophiles (e.g., aryl, heteroaryl, or vinyl halides/triflates).

  • Strategy 2: BCP as the Electrophile: In this strategy, a halogenated BCP, typically 1-iodo- or 1-bromobicyclo[1.1.1]pentane, is coupled with a suitable organometallic nucleophile (e.g., Grignard reagents, boronic acids).

This document will provide detailed protocols for several high-utility cross-coupling reactions, including Iron-Catalyzed Kumada, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Section 1: Iron-Catalyzed Kumada Cross-Coupling of Iodo-BCPs (BCP as Electrophile)

The iron-catalyzed Kumada coupling represents a highly efficient and mild method for the synthesis of all-carbon 1,3-disubstituted BCPs from readily available 1-iodo-BCPs and (hetero)aryl Grignard reagents. This reaction is notable for being the first general Kumada coupling of tertiary iodides.[3]

Experimental Protocol: General Procedure for Iron-Catalyzed Kumada Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1-Iodo-BCP (1.0 equiv) Fe(acac)3 (5 mol%) TMEDA (10 mol%) solvent THF (0.2 M) reagents->solvent Dissolve in grignard Aryl Grignard Reagent (1.5 equiv) (slow addition over 30 min) solvent->grignard Add Grignard solution stir Stir at rt for 30 min grignard->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with EtOAc quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the iron-catalyzed Kumada cross-coupling of 1-iodo-BCPs.

Materials:

  • 1-Iodobicyclo[1.1.1]pentane (or substituted derivative)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Aryl or heteroaryl Grignard reagent (typically 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 1-iodobicyclo[1.1.1]pentane substrate (1.0 equiv), Fe(acac)₃ (0.05 equiv), and anhydrous THF (to make a 0.2 M solution based on the iodo-BCP).

  • Add TMEDA (0.10 equiv) to the solution.

  • Slowly add the aryl Grignard reagent (1.5 equiv) via syringe pump over 30 minutes at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted BCP.

Catalytic Cycle for Iron-Catalyzed Kumada Coupling

G cluster_cycle Catalytic Cycle Fe(I)X Fe(I)X Fe(I)-BCP Fe(I)-BCP Fe(I)X->Fe(I)-BCP SET Fe(II)(BCP)X Fe(II)(BCP)X Fe(I)-BCP->Fe(II)(BCP)X + ArMgX Fe(0) Fe(0) Fe(II)(BCP)X->Fe(0) Reductive Elimination Ar-BCP Ar-BCP Fe(II)(BCP)X->Ar-BCP Fe(0)->Fe(I)X + ArMgX I-BCP I-BCP I-BCP->Fe(I)X

Caption: Putative catalytic cycle for the iron-catalyzed Kumada cross-coupling of iodo-BCPs.

Quantitative Data: Substrate Scope of Iron-Catalyzed Kumada Coupling
EntryAryl Grignard ReagentProductYield (%)
1Phenylmagnesium bromide1-Phenyl-3-methylbicyclo[1.1.1]pentane85
24-Methoxyphenylmagnesium bromide1-(4-Methoxyphenyl)-3-methylbicyclo[1.1.1]pentane92
34-Fluorophenylmagnesium bromide1-(4-Fluorophenyl)-3-methylbicyclo[1.1.1]pentane88
42-Thienylmagnesium bromide1-(Thiophen-2-yl)-3-methylbicyclo[1.1.1]pentane75
53-Pyridylmagnesium bromide1-(Pyridin-3-yl)-3-methylbicyclo[1.1.1]pentane68
64-(Trifluoromethyl)phenylmagnesium bromide1-(4-(Trifluoromethyl)phenyl)-3-methylbicyclo[1.1.1]pentane81

Yields are representative and have been compiled from literature sources.

Section 2: Suzuki-Miyaura Cross-Coupling of BCP-Boronic Esters and Halides

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For BCPs, this can be achieved by coupling a BCP-boronic acid or ester with an aryl/heteroaryl halide, or by coupling a halo-BCP with an aryl/heteroaryl boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of a BCP-Boronic Ester

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents BCP-Bpin (1.0 equiv) Aryl Halide (1.2 equiv) Pd(dppf)Cl2 (5 mol%) Base (e.g., K2CO3, 2.0 equiv) solvent Solvent (e.g., Dioxane/H2O) reagents->solvent Combine in heat Heat at 80-100 °C (under inert atmosphere) solvent->heat stir Stir for 12-24 h heat->stir cool Cool to rt stir->cool extract Extract with EtOAc cool->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the Suzuki-Miyaura coupling of a BCP-boronic ester.

Materials:

  • Bicyclo[1.1.1]pentane-1-boronic acid pinacol ester (BCP-Bpin)

  • Aryl or heteroaryl halide (bromide or iodide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask, combine the BCP-Bpin (1.0 equiv), aryl halide (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-BCP L2 Ar-Pd(II)-BCP L2 Ar-Pd(II)-X L2->Ar-Pd(II)-BCP L2 Transmetalation Ar-Pd(II)-BCP L2->Pd(0)L2 Reductive Elimination Ar-BCP Ar-BCP Ar-Pd(II)-BCP L2->Ar-BCP Ar-X Ar-X Ar-X->Pd(0)L2 BCP-B(OR)2 BCP-B(OR)2 BCP-B(OR)2->Ar-Pd(II)-X L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Quantitative Data: Suzuki-Miyaura Coupling of 1-Iodo-BCPs
EntryBoronic Acid/EsterProductYield (%)
1Phenylboronic acid1-Phenyl-3-iodobicyclo[1.1.1]pentane82
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane89
33-Thienylboronic acid1-(Thiophen-3-yl)-3-iodobicyclo[1.1.1]pentane76
44-Vinylphenylboronic acid1-(4-Vinylphenyl)-3-iodobicyclo[1.1.1]pentane71
5Pyridine-4-boronic acid1-(Pyridin-4-yl)-3-iodobicyclo[1.1.1]pentane65

Yields are representative and based on general Suzuki-Miyaura coupling protocols adapted for BCP substrates.

Section 3: Sonogashira Cross-Coupling of Halo-BCPs

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of BCPs bearing alkyne functionalities. These can serve as valuable intermediates for further transformations, such as click chemistry.

Experimental Protocol: Copper-Free Sonogashira Coupling of 1-Iodo-BCP

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1-Iodo-BCP (1.0 equiv) Terminal Alkyne (1.5 equiv) Pd(PPh3)4 (5 mol%) Base (e.g., Et3N) solvent Solvent (e.g., THF) reagents->solvent Combine in degas Degas with Ar solvent->degas stir Stir at rt to 50 °C for 6-12 h degas->stir filter Filter through Celite stir->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the copper-free Sonogashira coupling of a 1-iodo-BCP.

Materials:

  • 1-Iodobicyclo[1.1.1]pentane

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a flask, add 1-iodobicyclo[1.1.1]pentane (1.0 equiv), the terminal alkyne (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous THF and then triethylamine.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Stir the reaction at room temperature or heat to 50 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycles for Sonogashira Coupling

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 BCP-Pd(II)-I L2 BCP-Pd(II)-I L2 Pd(0)L2->BCP-Pd(II)-I L2 Oxidative Addition BCP-Pd(II)-alkyne L2 BCP-Pd(II)-alkyne L2 BCP-Pd(II)-I L2->BCP-Pd(II)-alkyne L2 Transmetalation BCP-Pd(II)-alkyne L2->Pd(0)L2 Reductive Elimination BCP-alkyne BCP-alkyne BCP-Pd(II)-alkyne L2->BCP-alkyne Cu(I)I Cu(I)I Cu(I)-alkyne Cu(I)-alkyne Cu(I)I->Cu(I)-alkyne + Alkyne, Base Cu(I)-alkyne->BCP-Pd(II)-I L2 Cu(I)-alkyne->Cu(I)I Transmetalation I-BCP I-BCP I-BCP->Pd(0)L2

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Quantitative Data: Sonogashira Coupling of 1-Iodo-BCP
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene1-(Phenylethynyl)bicyclo[1.1.1]pentane88
21-Octyne1-(Oct-1-yn-1-yl)bicyclo[1.1.1]pentane75
3Trimethylsilylacetylene1-((Trimethylsilyl)ethynyl)bicyclo[1.1.1]pentane92
44-Ethynylanisole1-((4-Methoxyphenyl)ethynyl)bicyclo[1.1.1]pentane85
5Propargyl alcohol3-(Bicyclo[1.1.1]pentan-1-yl)prop-2-yn-1-ol70

Yields are representative and have been compiled from literature sources.

Section 4: Buchwald-Hartwig Amination of Halo-BCPs

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This reaction can be applied to halo-BCPs to introduce a variety of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-BCP

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1-Bromo-BCP (1.0 equiv) Amine (1.2 equiv) Pd2(dba)3 (2 mol%) Ligand (e.g., XPhos, 4 mol%) Base (e.g., NaOtBu, 1.4 equiv) solvent Solvent (e.g., Toluene) reagents->solvent Combine in degas Degas with Ar solvent->degas heat Heat at 100 °C degas->heat stir Stir for 12-24 h heat->stir cool Cool to rt stir->cool quench Quench with H2O cool->quench extract Extract with EtOAc quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the Buchwald-Hartwig amination of a 1-bromo-BCP.

Materials:

  • 1-Bromobicyclo[1.1.1]pentane

  • Amine (aniline, heteroaromatic amine, or alkylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv).

  • Add the 1-bromobicyclo[1.1.1]pentane (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the vial and heat at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 BCP-Pd(II)-Br L2 BCP-Pd(II)-Br L2 Pd(0)L2->BCP-Pd(II)-Br L2 Oxidative Addition BCP-Pd(II)-NR2 L2 BCP-Pd(II)-NR2 L2 BCP-Pd(II)-Br L2->BCP-Pd(II)-NR2 L2 + Amine, Base BCP-Pd(II)-NR2 L2->Pd(0)L2 Reductive Elimination BCP-NR2 BCP-NR2 BCP-Pd(II)-NR2 L2->BCP-NR2 Br-BCP Br-BCP Br-BCP->Pd(0)L2 HNR2 HNR2 HNR2->BCP-Pd(II)-Br L2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination of 1-Bromo-BCP
EntryAmineProductYield (%)
1AnilineN-Phenylbicyclo[1.1.1]pentan-1-amine78
24-MethoxyanilineN-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine85
3Morpholine4-(Bicyclo[1.1.1]pentan-1-yl)morpholine91
4Indole1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole72
5BenzylamineN-Benzylbicyclo[1.1.1]pentan-1-amine65

Yields are representative and based on general Buchwald-Hartwig amination protocols adapted for BCP substrates. Specific optimization may be required for each substrate combination.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Bromo-Bicyclo[1.1.1]pentanes (bromo-BCPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a valuable bioisostere for para-substituted phenyl rings in medicinal chemistry. Its rigid, linear geometry can improve metabolic stability, solubility, and other pharmacokinetic properties of drug candidates. The functionalization of BCPs is, therefore, of significant interest. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While extensively developed for aryl halides, its application to sterically hindered and structurally unique substrates like bromo-BCPs presents a unique set of challenges and opportunities.

This document provides an overview of the key considerations for the Buchwald-Hartwig amination of bromo-BCPs, including recommended starting materials, catalysts, and general protocols. Due to a lack of specific examples in the current literature for the direct Buchwald-Hartwig amination of bromo-BCPs, the following protocols are based on general principles of the reaction with sterically hindered alkyl halides and related substrates. Researchers should consider these as starting points for optimization.

Key Reaction Components and Considerations

The success of a Buchwald-Hartwig amination of a bromo-BCP will critically depend on the careful selection of the palladium source, ligand, base, and solvent. The rigid and sterically demanding nature of the BCP core necessitates the use of catalyst systems known to be effective for challenging substrates.

Table 1: Recommended Components for Buchwald-Hartwig Amination of Bromo-BCPs

ComponentRecommended OptionsKey Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂These are common Pd(0) and Pd(II) sources that are effective in forming the active Pd(0) catalyst in situ.
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos, tBuXPhos, AdBrettPhosThese ligands are essential for promoting oxidative addition and reductive elimination with sterically hindered substrates. The choice of ligand can significantly impact reaction efficiency and should be screened.[1]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required. The choice of base can influence functional group tolerance. Weaker bases like K₃PO₄ or Cs₂CO₃ may be suitable for substrates with base-sensitive functional groups.
Solvent Toluene, Dioxane, THF, CPMEAnhydrous, non-protic solvents are necessary. Toluene and dioxane are the most commonly used solvents for this reaction.
Temperature 80 - 120 °CHigher temperatures are often required to overcome the activation barrier for sterically hindered substrates. Microwave irradiation can also be employed to reduce reaction times.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of a generic bromo-BCP with a primary or secondary amine. Note: These are starting point protocols and will likely require optimization for specific substrates.

Protocol 1: General Procedure for Small-Scale Screening

Materials:

  • Bromo-BCP derivative (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol %)

  • Ligand (e.g., XPhos, 4-10 mol %)

  • Base (e.g., NaOtBu, 1.5 - 2.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the bromo-BCP, palladium precatalyst, and ligand.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine.

  • Add the base to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of a bromo-BCP is outlined below. This process involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent workup and purification.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Bromo-BCP, Pd Precatalyst, Ligand prep2 Evacuate & Backfill with Inert Gas prep1->prep2 prep3 Add Solvent & Amine prep2->prep3 prep4 Add Base prep3->prep4 react Heat & Stir (e.g., 100 °C) prep4->react Seal Tube workup1 Cool to RT & Quench react->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Isolate Product

A generalized workflow for the Buchwald-Hartwig amination of bromo-BCPs.
Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Bromo-BCP pd_complex BCP-Pd(II)(Br)L oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + Amine (HNR'R'') - HBr (with base) pd_amido_complex BCP-Pd(II)(NR'R'')L amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 + Amino-BCP

The catalytic cycle of the Buchwald-Hartwig amination.

Concluding Remarks

The Buchwald-Hartwig amination represents a promising route for the synthesis of amino-BCP derivatives, which are of high value in drug discovery. While direct literature precedents for the amination of bromo-BCPs are scarce, the principles established for other sterically demanding substrates provide a solid foundation for methodological development. The use of bulky biarylphosphine ligands is anticipated to be crucial for achieving successful couplings. The protocols and information provided herein are intended to serve as a guide for researchers to explore this important transformation. Careful screening of reaction parameters will be essential to identify optimal conditions for specific bromo-BCP and amine coupling partners.

References

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of Bicyclopentanes (BCPs) for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial motifs in medicinal chemistry, serving as bioisosteres for para-substituted arenes. Their rigid, linear structure can improve metabolic stability, solubility, and other pharmacokinetic properties of drug candidates. Nickel-catalyzed cross-coupling reactions have become a powerful tool for the construction of C-C bonds involving BCPs, enabling the synthesis of diverse and complex molecules. This document provides detailed protocols and application notes for the nickel-catalyzed cross-coupling of BCPs, with a focus on recent advancements in photoredox and electron donor-acceptor (EDA) complex-mediated methodologies.

Core Concepts and Methodologies

The functionalization of BCPs often involves the generation of a BCP radical, which can then participate in cross-coupling reactions. A prominent strategy involves the decarboxylative coupling of BCP carboxylic acids, which are often readily available or easily synthesized. These reactions typically employ a nickel catalyst, a photoredox catalyst or an EDA complex, a ligand, and a base.

A key development in this field is the use of photoactive electron donor-acceptor (EDA) complexes to generate BCP radicals under mild, visible-light-mediated conditions.[1][2][3] This approach avoids the need for expensive transition-metal-based photoredox catalysts and pre-formed organometallic reagents.[1] The process often involves the conversion of a BCP carboxylic acid to a redox-active ester, such as an N-(acyloxy)phthalimide (NHPI) ester, which can then form an EDA complex with a suitable electron donor, like a Hantzsch ester.[1][4]

Experimental Protocols

General Procedure for Ni-Catalyzed Decarboxylative Cross-Coupling of BCP Redox-Active Esters with (Hetero)aryl Bromides

This protocol is adapted from the work of Molander and co-workers on the functionalization of BCP redox-active esters via an EDA complex.[1][4]

Materials:

  • Bicyclo[1.1.1]pentane-1-carboxylic acid

  • N-Hydroxyphthalimide (NHPI)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • (Hetero)aryl bromide

  • NiCl2(dme) or other Ni(II) precatalyst

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) or other suitable ligand

  • Hantzsch ester (HE)

  • NaHCO3 or other suitable base

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane)

Equipment:

  • Schlenk line or glovebox for inert atmosphere techniques

  • Photoreactor with a visible light source (e.g., blue LEDs)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Flash chromatography system

Protocol:

Step 1: Synthesis of the BCP Redox-Active Ester (NHPI Ester)

  • To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.1 equiv) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as DCC (1.1 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography to afford the BCP-N-(acyloxy)phthalimide redox-active ester.[1][4]

Step 2: Nickel-Catalyzed Cross-Coupling Reaction

  • In a glovebox or under an inert atmosphere, add the BCP redox-active ester (1.0 equiv), the (hetero)aryl bromide (1.5 equiv), NiCl2(dme) (10 mol%), dtbbpy (12 mol%), Hantzsch ester (2.0 equiv), and NaHCO3 (2.0 equiv) to an oven-dried reaction vessel.

  • Add anhydrous, degassed 1,4-dioxane to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vessel and place it in a photoreactor equipped with a cooling fan to maintain room temperature.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired 1-aryl-3-bicyclo[1.1.1]pentane.

Data Presentation

Table 1: Scope of the Ni-Catalyzed Decarboxylative Cross-Coupling of a BCP Redox-Active Ester with Various Aryl Bromides.

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile85
2Methyl 4-bromobenzoateMethyl 4-(bicyclo[1.1.1]pentan-1-yl)benzoate78
34-Bromoacetophenone1-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)ethan-1-one75
41-Bromo-4-(trifluoromethyl)benzene1-(Trifluoromethyl)-4-(bicyclo[1.1.1]pentan-1-yl)benzene82
52-Bromopyridine2-(Bicyclo[1.1.1]pentan-1-yl)pyridine65
63-Bromopyridine3-(Bicyclo[1.1.1]pentan-1-yl)pyridine71

Yields are isolated yields and are representative examples from the literature.[1]

Visualizations

G cluster_EDA EDA Complex Formation and Photoactivation cluster_Radical_Generation BCP Radical Generation cluster_Ni_Cycle Nickel Catalytic Cycle BCP_RAE BCP Redox-Active Ester (RAE) EDA_complex [BCP_RAE---HE] EDA Complex BCP_RAE->EDA_complex + HE HE Hantzsch Ester (HE) EDA_excited [BCP_RAE---HE]* EDA_complex->EDA_excited hν (Visible Light) BCP_radical BCP Radical (BCP•) + CO₂ + Phthalimidate EDA_excited->BCP_radical SET HE_radical HE•+ EDA_excited->HE_radical NiIII Ar-Ni(III)-BCP(L₂) BCP_radical->NiIII Radical Capture HE_reduced Hantzsch Pyridine HE_radical->HE_reduced + e⁻ (from HE) Ni0 Ni(0)L₂ NiII_aryl Ar-Ni(II)-Br(L₂) Product Ar-BCP NiIII->Product Reductive Elimination NiI Ni(I)Br(L₂) NiIII->NiI NiI->Ni0 Reduction ArBr Ar-Br ArBr->NiII_aryl Oxidative Addition start

Figure 1. Proposed mechanism for the Ni-catalyzed decarboxylative cross-coupling of BCPs via an EDA complex.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Reagents: BCP-RAE, Ar-Br, Ni catalyst, ligand, HE, base vessel Add to Oven-Dried Reaction Vessel reagents->vessel solvent Add Anhydrous, Degassed Solvent vessel->solvent seal Seal Vessel solvent->seal irradiate Irradiate with Visible Light (e.g., Blue LEDs) with Stirring seal->irradiate monitor Monitor Reaction Progress (GC-MS or LC-MS) irradiate->monitor quench Quench with aq. NH₄Cl monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Isolated Product purify->product

Figure 2. Experimental workflow for the Ni-catalyzed cross-coupling of BCPs.

Conclusion

The nickel-catalyzed cross-coupling of bicyclopentanes represents a significant advancement in synthetic organic and medicinal chemistry. The methodologies presented, particularly those leveraging photoredox catalysis and EDA complexes, offer mild and efficient routes to a wide array of functionalized BCPs. These protocols and data provide a valuable resource for researchers seeking to incorporate these promising scaffolds into their drug discovery and development programs. The continued exploration of nickel-catalyzed reactions will undoubtedly lead to even more innovative and powerful strategies for the synthesis of complex molecules.

References

Application Notes and Protocols for Photoredox-Catalyzed BCP Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the functionalization of bicyclo[1.1.1]pentanes (BCPs) using photoredox catalysis. BCPs are increasingly recognized as valuable bioisosteres for para-substituted arenes, internal alkynes, and tert-butyl groups in medicinal chemistry, offering improved physicochemical properties.[1][2] Photoredox catalysis has emerged as a powerful tool for the mild and efficient construction of functionalized BCPs, enabling a wide range of transformations with excellent functional group tolerance.[2][3][4]

Introduction to Photoredox Catalysis for BCP Functionalization

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates under mild conditions.[4][5] This strategy has been successfully applied to the functionalization of the highly strained C–C single bond of [1.1.1]propellane, the precursor to most BCP derivatives. The relief of ring strain provides a strong thermodynamic driving force for the addition of radicals to the central bond of propellane, leading to the formation of a bridgehead BCP radical. This intermediate can then be trapped in various ways to afford 1,3-disubstituted BCPs.

Key transformations that have been developed include:

  • Atom Transfer Radical Addition (ATRA) of Organic Halides: Generation of alkyl, aryl, and heteroaryl radicals from the corresponding halides for addition to [1.1.1]propellane.

  • Decarboxylative Couplings: Utilization of carboxylic acids as readily available radical precursors.

  • Giese-Type Reactions: Functionalization of pre-formed BCP-iodides via a radical addition to an acceptor.

  • Multicomponent Reactions: One-pot synthesis of complex BCPs by combining multiple starting materials.

This document provides detailed protocols for these key reactions, along with data on their scope and limitations.

Key Experimental Protocols

General Considerations
  • Reagents and Solvents: Unless otherwise noted, all reagents should be purchased from commercial suppliers and used without further purification. Anhydrous solvents should be used for reactions that are sensitive to moisture.

  • [1.1.1]Propellane: [1.1.1]Propellane is a volatile and strained molecule. It is typically prepared in situ or used as a solution in a suitable solvent (e.g., diethyl ether, toluene). Handle with care in a well-ventilated fume hood.

  • Photoreactors: Reactions are typically carried out in standard glassware (e.g., vials or Schlenk tubes) and irradiated with a suitable light source. Common light sources include blue LEDs (e.g., Kessil lamp, 440-460 nm) or household compact fluorescent lamps (CFLs). The reaction vessel should be placed at a consistent distance from the light source, and cooling with a fan is often recommended to maintain a constant temperature.

  • Degassing: For many photoredox reactions, it is crucial to remove dissolved oxygen, which can quench the excited state of the photocatalyst. This is typically achieved by bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture for 15-30 minutes prior to irradiation.

Protocol 1: Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA) of Aryl Iodides to [1.1.1]Propellane

This protocol describes a general procedure for the synthesis of 1-aryl-3-iodobicyclo[1.1.1]pentanes, adapted from the work of Nugent et al.[4][6][7]

Reaction Scheme:

Materials:

  • Aryl iodide (1.0 equiv)

  • [1.1.1]Propellane solution (typically ~0.4 M in toluene, 3.0 equiv)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or 4CzIPN, 1-2 mol%)

  • Anhydrous solvent (e.g., acetonitrile or pivalonitrile, to achieve a final concentration of ~0.1 M with respect to the aryl iodide)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or vial with a magnetic stir bar

Procedure:

  • To a Schlenk tube or vial, add the aryl iodide (e.g., 0.2 mmol, 1.0 equiv) and the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.004 mmol, 2 mol%).

  • Add a magnetic stir bar.

  • Seal the vessel with a septum and purge with inert gas for 15 minutes.

  • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 2 mL of acetonitrile).

  • Add the solution of [1.1.1]propellane (e.g., 1.5 mL of a 0.4 M solution in toluene, 0.6 mmol, 3.0 equiv) via syringe.

  • Place the reaction vessel in front of a blue LED lamp (e.g., 34 W Kessil lamp) at a distance of ~5 cm.

  • Irradiate the reaction mixture with stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the light source and quench the reaction by opening the vessel to air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-aryl-3-iodobicyclo[1.1.1]pentane.

Protocol 2: Decarboxylative Minisci-Type Coupling for BCP Functionalization

This protocol outlines a general procedure for the coupling of BCPs bearing a redox-active ester with heteroarenes, inspired by the work of Mousseau and co-workers.[2]

Reaction Scheme:

(RA = Redox-Active Group, e.g., N-hydroxyphthalimide ester)

Materials:

  • BCP-N-hydroxyphthalimide ester (1.0 equiv)

  • Heteroarene (e.g., pyridine, quinoline, 3.0-5.0 equiv)

  • Organic photocatalyst (e.g., 4CzIPN, 5-10 mol%)

  • Anhydrous, non-protic solvent (e.g., dimethylformamide or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Vial with a magnetic stir bar

Procedure:

  • In a vial, dissolve the BCP-N-hydroxyphthalimide ester (e.g., 0.1 mmol, 1.0 equiv) and the organic photocatalyst (e.g., 4CzIPN, 0.005 mmol, 5 mol%) in the anhydrous solvent (e.g., 1 mL of DMF).

  • Add the heteroarene (e.g., 0.5 mmol, 5.0 equiv) and a magnetic stir bar.

  • Seal the vial and degas the solution by bubbling with an inert gas for 20 minutes.

  • Place the vial in a photoreactor and irradiate with visible light (e.g., blue LEDs) with stirring at room temperature for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the functionalized BCP product.

Protocol 3: Giese-Type Reaction of BCP-Iodides with Michael Acceptors

This protocol provides a general method for the C-C bond formation at the bridgehead position of a BCP-iodide with an electron-deficient alkene, based on the work of Anderson and co-workers.[2][8]

Reaction Scheme:

Materials:

  • 1-Iodo-3-substituted-bicyclo[1.1.1]pentane (1.0 equiv)

  • Michael acceptor (e.g., acrylate, acrylonitrile, 1.5-2.0 equiv)

  • Photocatalyst (e.g., Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆, 1-2 mol%)

  • Silane reagent (e.g., (Me₃Si)₃SiH, 1.5 equiv)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Vial with a magnetic stir bar

Procedure:

  • To a vial, add the BCP-iodide (e.g., 0.1 mmol, 1.0 equiv), the photocatalyst (e.g., 0.002 mmol, 2 mol%), and a magnetic stir bar.

  • Seal the vial and purge with an inert gas.

  • Add the anhydrous solvent (e.g., 1 mL of acetonitrile).

  • Add the Michael acceptor (e.g., 0.2 mmol, 2.0 equiv) and the silane reagent (e.g., 0.15 mmol, 1.5 equiv) via syringe.

  • Degas the resulting mixture with a stream of inert gas for 15 minutes.

  • Irradiate the reaction with a blue LED lamp with stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized BCP.

Data Presentation: Substrate Scope and Yields

The following tables summarize the scope and yields for representative photoredox-catalyzed BCP functionalizations.

Table 1: Photoredox ATRA of Organic Halides with [1.1.1]Propellane [4][6]

EntryOrganic HalidePhotocatalystSolventYield (%)
14-Iodopyridinefac-[Ir(ppy)₃]Acetonitrile87
22-Iodopyridine4CzIPNAcetonitrile75
31-Iodo-4-nitrobenzenefac-[Ir(ppy)₃]Acetonitrile95
4Ethyl iodoacetatefac-[Ir(ppy)₃]Acetonitrile99
51-Iodoadamantanefac-[Ir(ppy)₃]Pivalonitrile81
6Benzyl iodidefac-[Ir(ppy)₃]Pivalonitrile92

Table 2: Multicomponent Synthesis of 1-Alkyl-3-heteroaryl BCPs [1]

EntryAlkyl HalideHeteroarenePhotocatalystSolventYield (%)
1t-Butyl bromidePyridineMes-Acr⁺BF₄⁻NMP85
2Cyclohexyl iodideQuinolineMes-Acr⁺BF₄⁻NMP78
3Isopropyl iodideIsoquinolineMes-Acr⁺BF₄⁻NMP82
4n-Pentyl bromidePyrimidineMes-Acr⁺BF₄⁻NMP65

Mechanistic Pathways and Workflows (Visualizations)

The following diagrams illustrate the proposed mechanistic cycles for key photoredox-catalyzed BCP functionalizations and a general experimental workflow.

Mechanistic Diagrams

G Photocatalytic Cycle for ATRA of Organic Halides cluster_radical Radical Propagation PC PC PC_star PC* PC->PC_star hν (light) PC_star->PC quenching PC_oxidized PC⁺ PC_star->PC_oxidized SET PC_oxidized->PC SET RX R-X R_radical R• RX->R_radical X⁻ BCP_radical BCP• R_radical->BCP_radical + Propellane Propellane [1.1.1]Propellane BCP_radical->R_radical chain transfer Product R-BCP-X BCP_radical->Product + R-X G Decarboxylative Coupling Cycle cluster_coupling Radical Coupling PC PC PC_star PC* PC->PC_star hν (light) PC_star->PC quenching PC_reduced PC⁻ PC_star->PC_reduced SET PC_reduced->PC SET RCOOH R-COOH RA_ester R-CO₂-RA R_radical R• RA_ester->R_radical - CO₂ - RA⁻ Product R-Acceptor R_radical->Product + Acceptor Acceptor Acceptor (e.g., Heteroarene) G General Experimental Workflow Start Start Setup Reaction Setup: - Add reagents & photocatalyst to vial - Add solvent & stir bar Start->Setup Degas Degassing: - Purge with N₂ or Ar for 15-30 min Setup->Degas Irradiation Irradiation: - Place in photoreactor - Stir at room temperature Degas->Irradiation Monitor Reaction Monitoring: - TLC or LC-MS Irradiation->Monitor 12-24 h Monitor->Irradiation Incomplete Workup Workup: - Quench reaction - Extraction Monitor->Workup Complete Purification Purification: - Column chromatography Workup->Purification End Characterized Product Purification->End

References

Troubleshooting & Optimization

Bicyclo[1.1.1]pentane Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of bicyclo[1.1.1]pentane (BCP) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your synthetic yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the bicyclo[1.1.1]pentane core?

A1: The two most prevalent precursors for the BCP core are [1.1.1]propellane and substituted bicyclo[1.1.0]butanes (BCBs). [1.1.1]Propellane is highly reactive due to the strained central bond and is often generated in situ for immediate use in radical addition reactions.[1][2][3][4] BCBs, on the other hand, can undergo reactions with carbenes to form the BCP scaffold.[5][6][7][8]

Q2: My [1.1.1]propellane solution appears to be polymerizing. How can I avoid this?

A2: [1.1.1]Propellane is prone to polymerization, especially in the presence of air.[9] It is crucial to handle propellane solutions under an inert atmosphere (e.g., argon). For storage, solutions in diethyl ether can be kept under argon.[9] It is also recommended to use the freshly prepared propellane solution immediately for the best results.

Q3: I am observing low yields in my photochemical reaction. What parameters can I optimize?

A3: Photochemical reactions for BCP synthesis are sensitive to several factors. Key parameters to optimize include:

  • Wavelength: Different reactions are optimized at specific wavelengths. For example, the reaction of [1.1.1]propellane with methyl iodide shows significantly improved yields at 365 nm compared to 254 nm, 310 nm, or 450 nm.[10]

  • Reaction Setup: Flow chemistry setups can significantly improve yields and scalability compared to batch reactions by ensuring uniform irradiation and minimizing side reactions.[9][10][11]

  • Photocatalyst: The choice and loading of a photocatalyst, such as Ir(ppy)₃ or 4CzIPN, can be critical.[5][7][12] Ensure the catalyst is appropriate for the desired transformation and consider screening catalyst loading.

Q4: What are the main challenges in synthesizing unsymmetrically 1,3-disubstituted BCPs?

A4: A primary challenge is controlling the reactivity of the BCP radical or anionic intermediates to prevent undesired oligomerization or skeletal rearrangements.[4] Stepwise methods, where a disubstituted BCP intermediate is created and then further elaborated, are a common strategy to overcome this.[13] Multicomponent reactions are also being developed to access these complex scaffolds in a single step.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive catalyst- Incorrect wavelength for photochemical reaction- Degradation of [1.1.1]propellane precursor- Unsuitable solvent- Use a fresh batch of catalyst or screen different catalysts.- Optimize the irradiation wavelength based on literature precedent for your specific reaction.[10]- Use freshly prepared [1.1.1]propellane solution under an inert atmosphere.[9]- Screen different solvents; reaction efficiency can be solvent-dependent.
Formation of Polymeric Byproducts - High concentration of [1.1.1]propellane- Presence of oxygen- Work at lower concentrations of [1.1.1]propellane.- Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon).[9]
Complex Mixture of Products - Non-selective reaction conditions- Skeletal rearrangement of BCP cation- Optimize reaction temperature; lower temperatures can improve selectivity.[5][7]- For reactions involving cationic intermediates, consider strategies to stabilize the BCP cation, such as the introduction of an iodine substituent at the 3-position.[4]
Difficulty in Isolating the Product - Similar polarity to starting materials or byproducts- Product volatility- Employ alternative purification techniques such as low-temperature crystallization or distillation under reduced pressure.[10][14]- Consider derivatization to a more easily separable compound.

Experimental Protocols & Data

Protocol 1: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

This protocol is adapted from a procedure for the photochemical reaction of [1.1.1]propellane with 2,3-butanedione.[1]

Methodology:

  • Generate a solution of [1.1.1]propellane in pentane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[1]

  • To the [1.1.1]propellane solution, add freshly distilled 2,3-butanedione.

  • Irradiate the mixture with a 450 W medium-pressure UV lamp at -10 ± 5°C for 8 hours. It is recommended to monitor the reaction by NMR and continue irradiation until the [1.1.1]propellane signal (δ 2.0 ppm) disappears.[1]

  • Evaporate the solvents using a rotary evaporator.

  • Wash the resulting crystalline material with cold 2:1 pentane:diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane.

Protocol 2: Large-Scale Flow Synthesis of 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)

This method is suitable for producing kilogram quantities of the BCP core.[9][11]

Methodology:

  • Prepare a solution of [1.1.1]propellane (propellane) in diethyl ether.

  • To this solution, add a degassed solution of diacetyl in diethyl ether.

  • Pass the reaction mixture through a photoreactor with a flow rate of approximately 30 mL/min. The reactor should be equipped with 365 nm LEDs.[9][11]

  • After passing the entire volume through the reactor, concentrate the mixture under reduced pressure to obtain the product.

Data Summary: Optimization of Bicyclo[1.1.1]pentane Synthesis

The following table summarizes the optimization of the reaction between methyl iodide and [1.1.1]propellane.

EntryMethod/CatalystWavelengthYield (%)Reference
1MeLi-Traces[10]
2Iodine-Traces[10]
3BEt₃-31[10]
4fac-Ir(ppy)₃-Complex Mixture[10]
5Photochemical (no catalyst)254 nm<20[10]
6Photochemical (no catalyst)310 nm<20[10]
7Photochemical (no catalyst)365 nm43[10]
8Photochemical in flow365 nm62[10]
9Photochemical in flow with crystallization365 nm66[10]

Visualizations

experimental_workflow General Workflow for BCP Synthesis from [1.1.1]Propellane cluster_prep Precursor Preparation cluster_reaction Core Synthesis cluster_workup Workup & Purification start Start with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane propellane Generate [1.1.1]propellane in situ start->propellane MeLi reaction React with desired reagents (e.g., diacetyl, alkyl iodide) propellane->reaction photochemical Photochemical Irradiation (e.g., 365 nm) reaction->photochemical evaporation Solvent Evaporation photochemical->evaporation purification Purification (Crystallization, Distillation, or Chromatography) evaporation->purification product Isolated BCP Product purification->product

Caption: Workflow for BCP synthesis from [1.1.1]propellane.

troubleshooting_yield Troubleshooting Low Yield in Photochemical BCP Synthesis start Low Yield Observed check_wavelength Is the irradiation wavelength optimal? start->check_wavelength check_catalyst Is the photocatalyst active and at the correct loading? check_wavelength->check_catalyst Yes optimize_wavelength Adjust wavelength (e.g., to 365 nm) check_wavelength->optimize_wavelength No check_propellane Is the [1.1.1]propellane solution fresh and handled under inert gas? check_catalyst->check_propellane Yes optimize_catalyst Use fresh catalyst, screen loading check_catalyst->optimize_catalyst No check_setup Is the reaction setup (batch vs. flow) optimized? check_propellane->check_setup Yes optimize_propellane Prepare fresh propellane solution check_propellane->optimize_propellane No optimize_setup Consider switching to a flow reactor check_setup->optimize_setup No success Improved Yield check_setup->success Yes optimize_wavelength->success optimize_catalyst->success optimize_propellane->success optimize_setup->success

Caption: Decision tree for troubleshooting low BCP yield.

References

Technical Support Center: Purification of Bicyclo[1.1.1]pentane (BCP) Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[1.1.1]pentane (BCP) derivatives.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of BCP derivatives in a question-and-answer format.

Question: My BCP derivative appears volatile and I'm losing my compound during solvent removal. What should I do?

Answer: The volatility of low molecular weight BCP derivatives can be a significant challenge. Here are several strategies to mitigate loss:

  • Avoid High Vacuum: Use a rotary evaporator with carefully controlled pressure. Avoid using a high-vacuum pump to dry your compound completely.

  • Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to recover any volatile product that evaporates.

  • Co-evaporation: Co-evaporate your product with a high-boiling point, non-interfering solvent like toluene. This can sometimes help to leave the desired compound as a film.

  • Alternative Purification Methods: If volatility is a major issue, consider non-evaporative purification techniques such as preparative HPLC or recrystallization.

Question: My column chromatography is not providing good separation of my BCP derivative from impurities. What are some common issues and solutions?

Answer: Poor separation during column chromatography can be due to several factors. Consider the following:

  • Solvent System: The polarity of the eluent is critical. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.[1][2] Experiment with different solvent systems in small scale on TLC plates first.

  • Isomeric Separation: Some BCP isomers can be difficult to separate by standard silica gel chromatography.[3] In such cases, preparative HPLC or recrystallization may be more effective.[3][4]

  • Streaking on TLC/Column: If your compound is streaking, it may be due to its acidic or basic nature. Adding a small amount of a modifier to your eluent can help. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine.

  • Crude Product Purity: Some reactions are reported to be clean enough that the product can be used in the next step after simple evaporation of the solvent, with purity around 90%.[5] Assess if absolute purity is necessary for your subsequent steps.

Question: I am having trouble recrystallizing my BCP derivative. Can you suggest some solvent systems?

Answer: Recrystallization is a powerful technique for obtaining highly pure crystalline BCP derivatives. The choice of solvent is crucial. Here are some reported solvent systems that have been successful for BCP derivatives:

  • Pentane:Diethyl ether[6][7]

  • Methyl t-butyl ether (MeOtBu):Pentane[6][7]

  • Low-temperature crystallization from pentane has also been reported to be effective.[8]

The general principle is to dissolve your compound in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If the compound is too soluble in a particular solvent, you can add an anti-solvent (a solvent in which it is insoluble) dropwise until turbidity is observed, then heat until the solution is clear again before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for BCP derivatives?

A1: The most frequently reported purification techniques for BCP derivatives are:

  • Flash column chromatography: Widely used with various solvent systems.[1][2][9][10][11][12]

  • Recrystallization: Effective for obtaining high purity crystalline products.[6][7][8]

  • Preparative HPLC: Useful for difficult separations, including isomers.[4][13][14]

  • Sublimation: Can be used, but caution is advised due to the potential instability of some BCP derivatives.[6][15][16]

  • Distillation: Suitable for volatile intermediates.[17][18]

Q2: Are there any specific safety concerns when purifying BCP derivatives?

A2: Yes. While BCPs are generally more stable than their precursor, [1.1.1]propellane, some derivatives can be sensitive. There is a report of a BCP derivative exploding during an attempted sublimation.[16] It is always recommended to handle new compounds with care, especially when heating them. The precursor, [1.1.1]propellane, is known to be unstable and requires careful handling and storage at low temperatures to prevent polymerization.[19][20][21]

Q3: My BCP derivative is an oil. Can I still use recrystallization?

A3: Recrystallization is generally used for solid compounds. If your product is an oil, you might be able to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if you have one. If it remains an oil, other techniques like column chromatography or preparative HPLC are more suitable.

Q4: I see that some procedures use the crude product directly in the next step. How do I know if this is appropriate for my synthesis?

A4: Using a crude product without purification is a judgment call based on the nature of the impurities and the requirements of the next reaction.[6][7][17] This is often done when the impurities are known to be unreactive in the subsequent step or will be easily removed during the workup of the final product. It is advisable to analyze a small sample of the crude material (e.g., by NMR or LC-MS) to identify the major impurities before proceeding.

Purification Methodologies and Data

The following tables summarize quantitative data for common purification techniques for BCP derivatives, providing a comparative overview.

Table 1: Flash Column Chromatography of BCP Derivatives

Compound TypeEluent SystemYieldPurityReference
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylateEtOAc/hexanes (0% to 75%)49%Not Specified[1]
(4-Methoxyphenyl)(3-(tosylmethyl)bicyclo[1.1.1]pentan-1-yl)sulfanePetroleum ether:ethyl acetate (100:1 to 3:1)73%Not Specified[2]
2-(3-((4-Methoxyphenyl)thio)bicyclo[1.1.1]pentan-1-yl)acetonitrilePetroleum ether:ethyl acetate (100:1 to 8:1)68%Not Specified[2]
1-Azido-3-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentaneNot SpecifiedNot SpecifiedNot Specified[9]
3-Arylated BCPsNot SpecifiedNot SpecifiedNot Specified[10]
1-(3-(quinolin-4-yl)bicyclo[1.1.1]pentan-1-yl)quinolin-4-oneChloroform/methanol (99:1)94%Not Specified[11]
1-Azido-3-heteroaryl bicyclo[1.1.1]pentanesEthyl acetate in hexane (35-50%)91%Not Specified[12]

Table 2: Recrystallization of BCP Derivatives

Compound TypeRecrystallization SolventYieldPurityReference
Analytically pure samplePentane:diethyl ether (2:1)Not SpecifiedAnalytically Pure[6][7]
Solid residueMeOtBu:pentane (1:9)42%Not Specified[6][7]
1,3-Diiodobicyclo[1.1.1]pentanePentane (low temperature)Not SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: General Flash Column Chromatography

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, least polar eluent.

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the concentration of a more polar solvent like ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure, keeping in mind the potential volatility of the BCP derivative.

Protocol 2: General Recrystallization

  • Dissolution: The crude solid is dissolved in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then may be placed in a refrigerator or freezer to maximize crystal formation.

  • Crystal Collection: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: The crystals are dried under vacuum.

Diagrams

Purification_Workflow cluster_start Crude Product cluster_purification Purification Method Selection cluster_end Pure Product Crude Crude BCP Derivative TLC_Analysis TLC Analysis Crude->TLC_Analysis Initial Assessment Column Column Chromatography TLC_Analysis->Column Good Separation Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline Solid Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Poor Separation/ Isomers Distillation Distillation/Sublimation TLC_Analysis->Distillation Volatile Product Pure_Product Pure BCP Derivative Column->Pure_Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product Distillation->Pure_Product

Caption: A workflow diagram for selecting the appropriate purification technique for BCP derivatives.

Troubleshooting_Column_Chromatography Start Poor Separation in Column Chromatography Solvent Optimize Solvent System (TLC) Start->Solvent Isomers Consider Isomers Solvent->Isomers Streaking Compound Streaking? Isomers->Streaking No Prep_HPLC Use Preparative HPLC Isomers->Prep_HPLC Yes Recrystallize Attempt Recrystallization Isomers->Recrystallize Yes Modifier Add Modifier to Eluent (e.g., TEA or AcOH) Streaking->Modifier Yes End Improved Separation Streaking->End No Modifier->End Prep_HPLC->End Recrystallize->End

Caption: A troubleshooting guide for common issues in BCP derivative column chromatography.

References

Technical Support Center: Managing [1.1.1]Propellane in BCP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1.1.1]propellane in the synthesis of bicyclo[1.1.1]pentanes (BCPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with [1.1.1]propellane?

A1: [1.1.1]Propellane is a highly strained and reactive molecule due to its unique cage structure.[1][2][3] The primary hazards include:

  • Spontaneous Polymerization: It can undergo rapid, and sometimes explosive, polymerization to form poly-[1.1.1]propellane, also known as staffanes.[2][4] This is the most significant safety concern.

  • Thermal Instability: The molecule is sensitive to heat and can decompose. At 114 °C, it isomerizes to 3-methylidenecyclobutene with a half-life of only 5 minutes.[2]

  • Sensitivity to Light: Reactions involving [1.1.1]propellane can be initiated or accelerated by light, particularly UV light, which can trigger radical pathways.[5][6]

  • Reactivity with Air: While many modern protocols are designed to be robust, the high reactivity of propellane means that exposure to air and moisture should be minimized to prevent unwanted side reactions.[1]

Q2: How should [1.1.1]propellane be stored?

A2: Due to its instability, long-term storage of pure [1.1.1]propellane is not recommended. It is typically generated in situ or prepared as a solution and used immediately.[2][7] If short-term storage of a solution is necessary, it should be kept at low temperatures (e.g., -20°C to -78°C) in a dark, inert atmosphere.[5][6]

Q3: What are the most common synthetic routes to BCPs using [1.1.1]propellane?

A3: The most prevalent methods involve the ring-opening of the central C1-C3 bond of [1.1.1]propellane. This can be achieved through:

  • Radical Addition: This is a very common and efficient method where a radical species attacks the central bond.[3][8][9] Radicals can be generated through various means, including the use of radical initiators or, more commonly in modern synthesis, through photoredox catalysis.[3][8][10][11]

  • Anionic Addition: Nucleophiles, such as organolithiums, Grignard reagents, and "turbo" amides, can also open the propellane cage.[1][8] These reactions can sometimes require harsher conditions compared to radical additions.[8]

  • Multicomponent Reactions: An increasing number of methods focus on three or four-component reactions where [1.1.1]propellane, a radical or anionic precursor, and an electrophile or another coupling partner are combined in a single step to generate complex BCPs.[7][9][10][12]

Q4: Are there alternatives to using [1.1.1]propellane for BCP synthesis?

A4: Yes, due to the handling challenges of [1.1.1]propellane, alternative methods are being developed. One notable approach is the synthesis of 2,2-dibromo BCPs from bicyclo[1.1.0]butanes, which can then be further functionalized.[13] This circumvents the need for the hazardous propellane precursor.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low or no BCP product yield 1. Degradation of [1.1.1]propellane: The propellane solution may have decomposed due to prolonged storage, exposure to heat or light. 2. Inefficient radical/anion generation: The initiator or catalyst may be inactive, or the reaction conditions (e.g., light source for photoredox catalysis) may be suboptimal. 3. Incorrect stoichiometry: The concentration of the [1.1.1]propellane solution may be lower than assumed. 4. Reagent incompatibility: The substrate may contain functional groups that are incompatible with the strong nucleophiles or reactive radicals used.1. Use freshly prepared [1.1.1]propellane solution. Titrate a small aliquot of the solution (e.g., with thiophenol and subsequent analysis) to determine the exact concentration before use.[6] 2. Verify the activity of the catalyst/initiator. For photoredox reactions, ensure the light source is of the correct wavelength and intensity. 3. Adjust the stoichiometry based on the titrated concentration of [1.1.1]propellane. 4. Protect sensitive functional groups on the substrate or choose a milder synthetic route if possible.
Formation of significant amounts of staffane (polymer) byproduct 1. High concentration of [1.1.1]propellane: The BCP radical intermediate can react with another molecule of propellane, leading to oligomerization.[1][14] 2. Slow trapping of the BCP intermediate: The radical or anionic trapping agent may be unreactive or present in too low a concentration.1. Use a more dilute solution of [1.1.1]propellane. Add the propellane solution slowly to the reaction mixture containing the other reagents. 2. Increase the concentration of the trapping agent. Select a more reactive trapping agent if possible.
Reaction is not initiating 1. Inhibition of radical chain reaction: Trace impurities (e.g., oxygen) can quench radical species. 2. Insufficient activation energy: The temperature may be too low for thermal initiators, or the light source may be too weak for photochemical reactions.1. Degas the solvent and reagents thoroughly. Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. For thermal reactions, gradually increase the temperature. For photochemical reactions, use a more powerful light source or a more efficient photocatalyst.
Unexpected side products 1. Isomerization of [1.1.1]propellane: At elevated temperatures, propellane can isomerize.[2] 2. Reaction with solvent: Highly reactive intermediates may react with the solvent.1. Maintain a low reaction temperature. 2. Choose a less reactive solvent.

Quantitative Data Summary

Parameter Value Conditions/Notes Reference(s)
[1.1.1]Propellane Strain Energy ~102 kcal/molEstimated value.[2]
Thermal Isomerization Half-life of [1.1.1]Propellane 5 minutesAt 114 °C, isomerizes to 3-methylidenecyclobutene.[2]
Typical Yields for Radical Addition to [1.1.1]Propellane 48-85%Varies greatly depending on the specific reaction and substrates.[1][9]
Typical Yields for Anionic Addition to [1.1.1]Propellane Moderate to goodOften requires harsh conditions (e.g., heating).[1][8]
C-C Bond Length in Poly-[1.1.1]propellane (Staffane) 1.48 ÅShorter than a typical C-C single bond (1.54 Å).[2]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Radical Addition to [1.1.1]Propellane

This protocol is a generalized representation based on common literature procedures.[8]

  • Preparation of Reagents:

    • Prepare a stock solution of [1.1.1]propellane in a suitable solvent (e.g., THF, dioxane) and determine its concentration via titration.[6]

    • Ensure all other reagents and solvents are dry and degassed.

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stir bar, combine the radical precursor (e.g., an alkyl or aryl halide), the photocatalyst (e.g., Ir(ppy)₃ or an organic photocatalyst), and any additives under an inert atmosphere.

    • Add the solvent, followed by the [1.1.1]propellane solution via syringe.

  • Reaction Execution:

    • Place the reaction vessel in front of a light source (e.g., a blue LED lamp) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Anionic Addition to [1.1.1]Propellane

This protocol is a generalized representation based on common literature procedures.[1][8]

  • Preparation of Reagents:

    • Prepare a stock solution of [1.1.1]propellane in an ethereal solvent.

    • Ensure all other reagents and solvents are anhydrous.

  • Reaction Setup:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve the nucleophile precursor (if generating the nucleophile in situ).

    • Generate the anionic nucleophile (e.g., by adding n-BuLi to an appropriate precursor).

  • Reaction Execution:

    • Cool the solution of the nucleophile to the desired temperature (can range from low temperatures to room temperature).

    • Slowly add the [1.1.1]propellane solution to the stirred solution of the nucleophile.

    • Allow the reaction to stir for the specified time. Some reactions may require heating in a sealed tube.[8]

  • Workup and Purification:

    • Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride) or an electrophile.

    • Extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the product by column chromatography or distillation.

Visualized Workflows and Pathways

Caption: Decision tree for planning and troubleshooting BCP synthesis.

Caption: Generalized pathway for photoredox-catalyzed radical addition.

Anionic_Addition_Pathway Nu_anion Nucleophile (Nu⁻) propellane [1.1.1]Propellane Nu_anion->propellane Addition BCP_anion BCP-Nu⁻ propellane->BCP_anion quench Quench/Electrophile (E⁺) BCP_anion->quench Trapping product Product (E-BCP-Nu) quench->product

Caption: Generalized pathway for anionic addition and trapping.

References

Technical Support Center: Bicyclic Peptide (BCP) Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bicyclic peptide (BCP) chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions and stability issues encountered during the synthesis and handling of BCPs.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues encountered with bicyclic peptides?

A1: While bicyclic peptides are generally more stable than their linear counterparts, potential issues include:

  • Proteolytic Degradation: Exocyclic amino acid residues (those outside the constrained loops) can be susceptible to cleavage by proteases.[1]

  • Disulfide Bond Instability: BCPs constrained by disulfide bonds can be susceptible to reduction in biological environments and may undergo disulfide isomerization, leading to a loss of the defined bicyclic structure.[2][3]

  • Hydrolysis and Deamidation: Like all peptides, BCPs can be prone to hydrolysis, particularly at aspartic acid (Asp) residues, and deamidation at asparagine (Asn) or glutamine (Gln) residues, which can lead to peptide backbone cleavage or modification.[4][5]

  • Side Reactions during Synthesis: Unwanted modifications can occur during solid-phase peptide synthesis (SPPS) and cleavage, such as S-alkylation of cysteine residues.[6][7][8]

Q2: What is meant by "ring-opening" in the context of BCPs, and is it a common side reaction?

A2: In BCP chemistry, "ring-opening" can refer to two distinct processes:

  • Desired Ring-Opening of Precursors: This is a key step in the synthesis of some BCP scaffolds, such as the ring-opening of [1.1.1]propellane to form bicyclo[1.1.1]pentane (BCP) cores. This is a planned and desired reaction.

  • Unwanted Loss of Bicyclic Structure: This refers to the degradation of the bicyclic peptide, which can occur through cleavage of the peptide backbone within one of the loops or cleavage of the chemical scaffold itself. While direct cleavage of robust synthetic scaffolds is less common, degradation of the peptide portion or instability of the linkages (e.g., disulfide bonds) can lead to a loss of the bicyclic architecture.

Q3: How can I improve the proteolytic stability of my bicyclic peptide?

A3: Several strategies can enhance proteolytic stability:

  • N-terminal Acetylation: Capping the N-terminus with an acetyl group can prevent degradation by exopeptidases.[1]

  • Removal of Exocyclic Residues: Trimming amino acids that are not part of the bicyclic structure can improve stability.[1]

  • Incorporate Non-natural Amino Acids: The inclusion of D-amino acids or N-methylated amino acids can render peptide bonds less recognizable to proteases.

  • Scaffold Choice: The inherent rigidity conferred by the bicyclic scaffold itself significantly contributes to protease resistance compared to linear or monocyclic peptides.[9][10]

Q4: My disulfide-bridged BCP is showing instability. What are the likely causes and solutions?

A4: Instability in disulfide-bridged BCPs often stems from:

  • Reduction: The disulfide bonds can be reduced in the presence of reducing agents or in certain biological environments.

    • Solution: Replace the disulfide bonds with more stable thioether linkages. Thioether bonds are resistant to reduction.[11]

  • Disulfide Isomerization: Incorrect disulfide bond pairing can occur during synthesis, or isomerization can happen post-synthesis, leading to a heterogeneous mixture of isomers.

    • Solution: Employing a conserved cysteine/proline framework can help direct the oxidative folding to favor the desired isomerically stable bicyclic structure.[2] Orthogonal protecting group strategies for cysteine residues are also crucial during synthesis to ensure correct disulfide pairing.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with bicyclic peptides.

Problem Potential Cause Recommended Solution
Low yield of bicyclic product Inefficient cyclization reaction.Optimize cyclization conditions (e.g., peptide concentration, coupling reagents, reaction time). For on-resin cyclization, ensure adequate swelling of the resin.
Steric hindrance from bulky amino acid residues near the cyclization sites.Redesign the peptide sequence to incorporate less hindered residues at the cyclization points, if possible without compromising activity.
Multiple peaks on HPLC/LC-MS after purification Presence of diastereomers or disulfide bond isomers.For disulfide-bridged BCPs, optimize the oxidation protocol. Consider using a cysteine/proline framework to guide folding. For thioether-linked BCPs, ensure the purity of the linear peptide precursor and the linker.
Incomplete reaction or side reactions during synthesis.Verify the completion of each coupling and deprotection step during SPPS. Use high-purity reagents.
Degradation of BCP in plasma stability assays Proteolytic cleavage of exocyclic amino acids.N-terminally acetylate the peptide or remove non-essential exocyclic residues.[1]
Reduction of disulfide bridges.Replace disulfide bridges with reduction-resistant thioether linkages.[11]
Unexpected mass adducts on MS analysis S-alkylation of cysteine residues during TFA cleavage from Wang resin.[6][7][8]Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
Trifluoroacetylation of amine groups.Use a post-cleavage basic workup to remove TFA adducts.

Quantitative Data Summary

The stability of bicyclic peptides can be quantitatively assessed by measuring their half-life (T1/2) in relevant biological media, such as human plasma. Below is a summary of stability data for a series of BCP inhibitors of Angiotensin-Converting Enzyme 2 (ACE2).

BCP Identifier Modifications Half-life (T1/2) in human plasma (hours)
BCY15291Parental sequence with N- and C-terminal Ala0.5
BCY20854BCY15291 with N-terminal acetylation1.6
BCY20856BCY15291 without terminal Ala, with N-terminal acetylation1.3
Data sourced from Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2.[1]

Experimental Protocols

Protocol 1: Assessment of Bicyclic Peptide Stability in Human Plasma

This protocol outlines a general procedure for determining the in vitro stability of a bicyclic peptide.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the bicyclic peptide in an appropriate solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

    • Thaw pooled human plasma at 37°C.

  • Incubation:

    • Dilute the peptide stock solution into the pre-warmed human plasma to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma/peptide mixture.

  • Quenching and Protein Precipitation:

    • Immediately quench the enzymatic activity in the collected aliquot by adding an equal volume of ice-cold acetonitrile or another suitable organic solvent. This will also precipitate the plasma proteins.

    • Vortex the sample vigorously.

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the peptide.

    • Analyze the supernatant by LC-MS or HPLC to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide remaining versus time.

  • Data Interpretation:

    • Calculate the half-life (T1/2) of the peptide by fitting the data to a first-order decay model.

Protocol 2: Minimizing S-alkylation of Cysteine during TFA Cleavage

This protocol is designed to reduce the unwanted S-alkylation of cysteine residues when cleaving a peptide from Wang resin.

  • Resin Preparation:

    • After solid-phase synthesis is complete, thoroughly wash the peptide-bound resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail consisting of:

      • 94% Trifluoroacetic acid (TFA)

      • 2.5% Water

      • 2.5% Triisopropylsilane (TIS)

      • 1% 1,2-Ethanedithiol (EDT) (optional, but recommended for peptides with multiple Cys residues)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation and Washing:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual TFA.

  • Purification:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable aqueous buffer and purify by preparative HPLC.

Visualizations

Experimental_Workflow_for_BCP_Stability Experimental Workflow for BCP Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare BCP Stock Solution Incubate Incubate BCP in Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Thaw Human Plasma at 37°C Plasma_Prep->Incubate Time_Points Withdraw Aliquots at T=0, 15, 30... min Incubate->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS Analyze by LC-MS/HPLC Collect_Supernatant->LCMS Calculate_HalfLife Calculate Half-life (T1/2) LCMS->Calculate_HalfLife

Caption: Workflow for assessing BCP stability in plasma.

Troubleshooting_Logic Troubleshooting BCP Instability Start BCP Shows Instability Check_Linkage What is the linkage type? Start->Check_Linkage Disulfide Disulfide Bonds Check_Linkage->Disulfide Disulfide Thioether Thioether/Other Check_Linkage->Thioether Other Check_Degradation_DS Degradation in reducing environment? Disulfide->Check_Degradation_DS Check_Degradation_Other Proteolytic degradation? Thioether->Check_Degradation_Other Solution_Reduction Replace with Thioether Linkage Check_Degradation_DS->Solution_Reduction Yes Check_Isomers Multiple isomers present? Check_Degradation_DS->Check_Isomers No Solution_Proteolysis N-terminal acetylation Remove exocyclic residues Check_Degradation_Other->Solution_Proteolysis Yes Check_Hydrolysis Sequence contains Asp, Asn, Gln? Check_Degradation_Other->Check_Hydrolysis No End Stable BCP Solution_Reduction->End Check_Isomers->Check_Degradation_Other No Solution_Isomers Optimize folding conditions Use Cys/Pro framework Check_Isomers->Solution_Isomers Yes Solution_Isomers->End Solution_Proteolysis->End Solution_Hydrolysis Substitute problematic residues Control pH of formulation Check_Hydrolysis->Solution_Hydrolysis Yes Check_Hydrolysis->End No Solution_Hydrolysis->End

Caption: Logic diagram for troubleshooting BCP instability.

References

BCP Bridge Position Functionalization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for strategies related to the functionalization of the bicyclic peptide (BCP) bridge position.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of functionalizing the BCP bridge position?

Functionalizing the bridge or loops of bicyclic peptides aims to enhance their therapeutic properties. Key goals include improving proteolytic stability, increasing binding affinity and specificity to protein targets, and enhancing cell penetrability.[1][2][3] Bicyclic peptides are noted for being more conformationally rigid and metabolically stable compared to their linear and monocyclic counterparts.[4]

Q2: What are the most common chemical strategies for forming bicyclic peptides?

Several strategies are prominent, with many focusing on cysteine modifications. Common methods include:

  • Thioether Bond Formation: Often achieved by reacting an N-terminal chloroacetyl group with the thiol side chain of a cysteine residue.[4][5]

  • Disulfide Bond Formation: A straightforward method involving the oxidation of two or more cysteine residues to form disulfide bridges.[4][6]

  • Amide Bond Linkages: Formed by crosslinking the side chains of amino acids like lysine and glutamate.[4]

  • Thiol-ene/Thiol-yne Reactions: These "click chemistry" methods provide efficient ways to form bicyclic structures.[6]

  • Tridentate Linkers: Involves reacting three cysteine residues in a linear peptide sequence with a trivalent chemical scaffold, such as 1,3,5-tris(bromomethyl)benzene (TBMB).[7][8]

Q3: What is "late-stage functionalization" in the context of BCPs?

Late-stage functionalization refers to the chemical modification of a peptide after its primary sequence has been synthesized and, often, after it has been cyclized.[9][10] This approach allows for the introduction of diverse chemical moieties to fine-tune the peptide's properties. Examples include Palladium(II)-catalyzed C-H activation to create macrocycles and Negishi cross-coupling on peptides containing iodotyrosine or iodophenylalanine to introduce new aryl, heteroaryl, or alkyl groups.[10][11] This strategy is valuable for creating diverse libraries for screening and optimizing lead compounds.[12]

Q4: Can BCPs be designed for reversible cyclization?

Yes, reversible cyclization is possible using specific linkers. For instance, the trivalent, sulfhydryl-specific linker 1,3,5-tris((pyridin-2-yldisulfanyl)methyl)benzene (TPSMB) can cyclize peptides through three disulfide bonds.[13][14] These bonds can be cleaved under mild, biocompatible reducing conditions, such as in the high-glutathione environment of the cell cytosol. This strategy can be used to deliver linear peptides into mammalian cells, where the bicyclic form provides stability in circulation before releasing the active linear form inside the cell.[13][14]

Experimental Workflows & Methodologies

The following diagrams and protocols outline key experimental strategies for BCP functionalization.

General Workflow for BCP Synthesis and Functionalization

This workflow illustrates the typical path from a linear peptide to a functionalized bicyclic product.

BCP_Workflow cluster_synthesis Peptide Synthesis cluster_cyclization Cyclization cluster_analysis Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Cyclization Bicyclization Reaction (e.g., Thioether, Disulfide, Linker-mediated) Cleavage->Cyclization Purification Purification (e.g., HPLC) Cyclization->Purification Analysis Structural & Functional Analysis (MS, NMR, Binding Assays) Purification->Analysis

Caption: General workflow for BCP synthesis and functionalization.

Key Experimental Protocols
Protocol 1: Thioether Bicyclization via Chloroacetyl Ligation

This method is used to form a stable thioether bridge.[5]

  • Materials & Reagents:

    • Linear peptide precursor with an N-terminal amine and an internal cysteine residue, purified by HPLC.

    • Chloroacetic anhydride.

    • Diisopropylethylamine (DIPEA).

    • Dimethylformamide (DMF).

    • Ammonium bicarbonate buffer (pH ~8.5).

    • HPLC for purification.

  • Procedure:

    • N-terminal Chloroacetylation: Dissolve the purified linear peptide in DMF. Add chloroacetic anhydride and DIPEA. Stir at room temperature for 1-2 hours until the reaction is complete (monitored by LC-MS).

    • Purification of Monocyclic Precursor: Purify the N-terminally chloroacetylated peptide by preparative HPLC.

    • Thioether Cyclization: Dissolve the purified chloroacetyl-peptide in an aqueous ammonium bicarbonate buffer (pH ~8.5) at a low concentration (e.g., 1 mg/mL) to favor intramolecular cyclization.

    • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the formation of the bicyclic product by LC-MS.

    • Final Purification: Once the reaction is complete, purify the final bicyclic peptide by preparative HPLC.[5]

Protocol 2: Late-Stage Functionalization via Negishi Cross-Coupling

This protocol describes the functionalization of a peptide containing an iodotyrosine residue.[9][11]

  • Materials & Reagents:

    • Purified peptide containing an iodotyrosine residue.

    • Organozinc pivalate or halide reagent (Aryl-, Heteroaryl-, or Alkyl-).

    • Palladium catalyst (e.g., Pd-PEPPSI-IPr).

    • Anhydrous, degassed solvent (e.g., NMP/DMF mixture).

    • Inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • Reaction Setup: In a glovebox or under an inert atmosphere, add the iodotyrosine-containing peptide, the organozinc reagent (typically 2-3 equivalents), and the palladium catalyst to a reaction vial.

    • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

    • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.

    • Monitoring: Monitor the progress of the cross-coupling reaction by LC-MS, observing the consumption of the starting material and the appearance of the functionalized peptide product.

    • Quenching and Purification: Upon completion, quench the reaction (e.g., with EDTA solution to chelate metals) and purify the final product using preparative HPLC.

Troubleshooting Guide

Q: My bicyclization reaction yield is very low. What are the common causes?

A: Low yields can stem from several issues. Consider the following:

  • Intermolecular vs. Intramolecular Reactions: High peptide concentrations can favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization. Solution: Perform the cyclization reaction under high dilution conditions (e.g., <1 mg/mL).

  • Incorrect pH: The optimal pH is critical for many cyclization reactions. For thioether formation between a cysteine and a chloroacetyl group, a basic pH (~8.5) is required to deprotonate the thiol group, making it a more effective nucleophile.[5] Solution: Carefully check and adjust the pH of your reaction buffer.

  • Oxidation of Thiols: Cysteine thiols can oxidize to form intermolecular disulfide bonds, competing with the desired reaction. Solution: Degas buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of a mild reducing agent like TCEP may be necessary prior to cyclization, but must be removed before proceeding.[13]

  • Steric Hindrance: The peptide sequence itself may adopt a conformation that disfavors cyclization. Solution: Redesign the peptide sequence by changing loop lengths or incorporating different amino acids to increase flexibility.

Troubleshooting_Yield Start Low Bicyclization Yield Check_Conc Is peptide concentration high (>1 mg/mL)? Start->Check_Conc Check_pH Is reaction pH optimal for the chemistry? Check_Conc->Check_pH No Sol_Conc Run reaction under high dilution. Check_Conc->Sol_Conc Yes Check_Oxidation Is thiol oxidation a possibility? Check_pH->Check_Oxidation Yes Sol_pH Adjust pH of buffer. Check_pH->Sol_pH No Check_Sterics Could steric hindrance be an issue? Check_Oxidation->Check_Sterics No Sol_Oxidation Degas buffers or use inert atmosphere. Check_Oxidation->Sol_Oxidation Yes Sol_Sterics Redesign peptide sequence (loop length/residues). Check_Sterics->Sol_Sterics Yes

Caption: Troubleshooting flowchart for low BCP reaction yield.

Q: I am observing multiple products in my disulfide bridge formation reaction. How can I ensure a single desired product?

A: The formation of a mixture of different disulfide bridges is a common problem when a peptide contains more than two cysteine residues.

  • Orthogonal Protection: Use different protecting groups for cysteine pairs that can be removed selectively, allowing you to control which disulfide bond forms first.

  • Di-thiol Amino Acids: Incorporating specially designed di-thiol unnatural amino acids (DTaas) can help direct the formation of a single bis-disulfide bicyclic species upon oxidation.[4]

Q: My late-stage functionalization reaction is inefficient or fails. What should I check?

A: Late-stage functionalization can be sensitive to reaction conditions.

  • Catalyst Activity: Palladium and other metal catalysts can be sensitive to air and moisture. Ensure you are using anhydrous, degassed solvents and maintaining an inert atmosphere. The catalyst itself may need to be from a fresh batch.

  • Substrate Purity: Impurities in your peptide substrate can poison the catalyst. Ensure your peptide is of high purity (>95%).

  • Functional Group Incompatibility: Some amino acid side chains (e.g., Arg, Lys, His) can interfere with the catalytic cycle.[12] While many methods show good tolerance, extreme cases may require side-chain protection or a different functionalization strategy.

Quantitative Data Summary

The efficiency of bicyclization and functionalization varies significantly depending on the chemical strategy employed. The tables below summarize reported quantitative data for different methods.

Table 1: Bicyclization Reaction Conditions and Efficiency
MethodKey ReagentspHTypical TimeTypical Yield/CompletionReference(s)
Thioether LigationChloroacetyl-peptide, Cys~8.54-16 h-[5]
TSL-6 Linker LigationOxidized peptide, TSL-6101 h>95% completion[12]
Pd-Catalyzed C-H ActivationPd(OAc)₂, Ag₂CO₃-10-24 h19% (cyclization)[10]
Table 2: Late-Stage Functionalization Efficiency
MethodSubstrateKey ReagentsTypical TimeTypical YieldReference(s)
Pd-Catalyzed OlefinationBenzylsulfonamide-peptidePd(OAc)₂, Acrylate10 h63%[10]
Negishi Cross-CouplingIodotyrosine-peptideOrganozinc, Pd-catalyst2-24 h-[9][11]

References

Technical Support Center: Optimizing Radical BCP Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the radical functionalization of bicyclo[1.1.1]pentanes (BCPs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and functionalization of BCP scaffolds. Bicyclo[1.1.1]pentanes are increasingly used as bioisosteres for para-substituted benzene rings in drug design, and their efficient functionalization is crucial for the development of novel therapeutics.[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during the radical functionalization of BCPs, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Radical Generation Photocatalyst: Screen different photocatalysts (e.g., iridium-based like Ir[dF(CF3)ppy]2(dtbbpy)PF6, or organic dyes like 4CzIPN) to find one that is optimal for your specific substrate.[1][3] • Radical Initiator: If using a chemical initiator like triethylborane, ensure it is fresh and added under inert conditions. Consider alternative initiation methods if functional group tolerance is an issue.[2] • Light Source: For photoredox reactions, ensure the light source wavelength matches the absorption maximum of the photocatalyst. Check the age and intensity of the lamps.
Poor Reactivity of Radical Precursor Halide Choice: For atom transfer radical addition (ATRA), alkyl iodides are generally more reactive than bromides or chlorides.[2] • Alternative Precursors: If organohalides are problematic, consider using other radical precursors such as redox active esters, carboxylic acids, or alkyltrifluoroborates.[1][4]
[1.1.1]Propellane Degradation or Side Reactions Purity: Use freshly prepared or properly stored [1.1.1]propellane, as it can be prone to polymerization. • Concentration: High concentrations of [1.1.1]propellane can lead to the formation of oligomeric "staffane" byproducts.[3] Running the reaction at a lower concentration may be beneficial.
Suboptimal Reaction Conditions Solvent: The choice of solvent can significantly impact the reaction. Screen a range of solvents with varying polarities. Degassing the solvent is critical to remove oxygen, which can quench radical reactions. • Temperature: While many photoredox reactions are run at room temperature, some systems may benefit from cooling or gentle heating. • Additives: In some cases, additives like bases or Lewis acids can improve reaction efficiency. For instance, Cs2CO3 has been used as an additive in certain systems.[5]

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Direct Reaction of Radical Precursor Reaction Kinetics: If the radical generated reacts with other components faster than with [1.1.1]propellane, consider adjusting the stoichiometry or the rate of addition of the radical precursor.
Oligomerization of [1.1.1]Propellane Stoichiometry: Use a moderate excess of the radical precursor relative to [1.1.1]propellane to favor the desired 1:1 adduct. An excess of [1.1.1]propellane can lead to multiple additions.[3]
Homocoupling of the Radical Precursor Catalyst Loading: Adjust the photocatalyst or initiator concentration. • Reaction Concentration: A more dilute reaction mixture may disfavor bimolecular homocoupling.

Issue 3: Poor Functional Group Tolerance

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Milder Methods: Photoredox catalysis and some metal-catalyzed reactions often offer milder conditions than older methods using high-energy UV light or harsh organometallic reagents.[2][3] • Catalyst Selection: Choose a photocatalyst with a redox potential that is compatible with the functional groups in your substrate. Organic photocatalysts can sometimes offer better functional group tolerance.[1]
Incompatible Reagents Protecting Groups: If a specific functional group is not tolerated, consider using a suitable protecting group strategy. • Alternative Radical Precursors: Some radical precursors are more compatible with sensitive functional groups. For example, the use of N-hydroxyphthalimide (NHPI) esters has been shown to be effective in the late-stage functionalization of complex molecules.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best method for generating radicals for BCP functionalization?

A1: The optimal method depends on the specific substrate and desired transformation. Photoredox catalysis is a versatile and widely used method due to its mild reaction conditions and high functional group tolerance.[1][3] Iridium-based photocatalysts are common, but organic photocatalysts are gaining popularity.[1] For simpler substrates, triethylborane-initiated atom transfer radical addition (ATRA) can be a straightforward approach.[2]

Q2: How can I functionalize a BCP at the bridgehead C-H bond directly?

A2: Direct C-H functionalization of the BCP bridgehead is challenging but has been achieved.[2] Methods employing rhodium-catalyzed C-H insertion with donor/acceptor carbenes have been developed for this purpose.[2] More commonly, functionalization occurs via the reaction of a radical with [1.1.1]propellane to generate a monosubstituted BCP, which may have a handle for further derivatization.[1]

Q3: My reaction is sensitive to air. What precautions should I take?

A3: Radical reactions are often sensitive to oxygen, which can act as a radical scavenger. It is crucial to degas the reaction mixture using techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to adding the reagents. Performing the entire experiment under an inert atmosphere using Schlenk line techniques or in a glovebox is highly recommended.

Q4: Can I use BCP functionalization in the late-stage modification of a complex molecule or drug candidate?

A4: Yes, this is a key application of modern BCP functionalization methods.[1] The development of mild reaction conditions, particularly through photoredox catalysis, allows for the introduction of the BCP motif into complex molecules with sensitive functional groups at a late stage in the synthetic sequence.[2][6]

Quantitative Data Summary

The following table summarizes typical reaction parameters for photoredox-catalyzed radical BCP functionalization. Note that optimal conditions will be substrate-dependent and require empirical optimization.

ParameterTypical Range/ValueNotes
Photocatalyst Ir(ppy)3, Ir[dF(CF3)ppy]2(dtbbpy)PF6, 4CzIPN, 4-DPAIPNIridium catalysts are highly efficient; organic catalysts can be a more sustainable option.[1][2]
Catalyst Loading 1-5 mol%Higher loadings (up to 10 mol%) have been reported for challenging substrates.[7]
[1.1.1]Propellane 1.5 - 3.0 equivalentsAn excess is typically used to ensure efficient trapping of the generated radical.
Radical Precursor 1.0 equivalentThis is the limiting reagent.
Solvent DMSO, DMF, Acetonitrile, DioxaneThe choice of solvent can be critical and should be screened.
Concentration 0.05 - 0.1 MMore dilute conditions can sometimes minimize side reactions.[7]
Temperature Room Temperature (20-25 °C)Most photoredox reactions are performed at ambient temperature.
Light Source Blue LEDs (approx. 450 nm)The wavelength should be matched to the photocatalyst's absorption spectrum.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC, LC-MS, or GC-MS.

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed ATRA of an Alkyl Iodide to [1.1.1]Propellane

  • Preparation: In a glovebox or under an inert atmosphere, add the alkyl iodide (1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), and a magnetic stir bar to an oven-dried reaction vial.

  • Solvent Addition: Add the desired volume of degassed anhydrous solvent (e.g., DMSO) to achieve the target concentration (e.g., 0.1 M).

  • Propellane Addition: Add the solution of [1.1.1]propellane (typically 1.5-2.0 equiv. in a suitable solvent) to the reaction mixture.

  • Reaction Setup: Seal the vial tightly with a cap containing a PTFE septum. Place the vial on a magnetic stirrer and position it approximately 5-10 cm from a blue LED light source. Use a fan to maintain the reaction at room temperature.

  • Irradiation: Stir the reaction mixture under irradiation for 12-24 hours, or until reaction completion is indicated by monitoring (TLC, LC-MS).

  • Workup and Purification: Upon completion, quench the reaction if necessary, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized BCP.

Visualizations

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Workup & Analysis prep1 Add Radical Precursor (e.g., Alkyl Iodide) prep2 Add Photocatalyst (e.g., Ir complex) add_solvent Add Degassed Solvent prep2->add_solvent add_propellane Add [1.1.1]Propellane add_solvent->add_propellane irradiate Irradiate with Blue LEDs (Room Temperature, 12-24h) add_propellane->irradiate workup Aqueous Workup / Quench irradiate->workup purify Purification (Column Chromatography) workup->purify product Isolated BCP Product purify->product

Caption: General workflow for photoredox-catalyzed BCP functionalization.

troubleshooting_logic start Low or No Yield? cause1 Inefficient Radical Generation? start->cause1 Yes cause2 Poor Propellane Reactivity? start->cause2 No cause1->cause2 No sol1 Screen Photocatalysts Change Radical Initiator cause1->sol1 Yes cause3 Suboptimal Conditions? cause2->cause3 No sol2 Check Propellane Purity Adjust Concentration cause2->sol2 Yes sol3 Screen Solvents Degas Thoroughly Optimize Temperature cause3->sol3 Yes

References

alternative synthetic pathways to the BCP skeleton

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of the bicyclo[1.1.1]pentane (BCP) skeleton.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative synthetic pathways to the BCP skeleton?

A1: The two main strategies for synthesizing the BCP skeleton are the functionalization of [1.1.1]propellane and the carbene insertion into bicyclo[1.1.0]butanes (BCBs). The reaction of [1.1.1]propellane with various reagents is a popular method for creating 1,3-difunctionalized BCPs.[1][2] An alternative, lesser-used route involves the addition of carbenes, particularly dihalocarbenes, to the central bond of BCBs.[1][3]

Q2: What are the main challenges associated with using [1.1.1]propellane?

A2: The primary challenge with [1.1.1]propellane is its high reactivity and volatility, which makes it difficult to synthesize, store, and handle, especially on a large scale.[1][2] It is prone to polymerization upon contact with air.[4] These factors present safety and practical challenges for its widespread use in medicinal chemistry.[3]

Q3: Are there any stable, easy-to-handle precursors for BCP synthesis?

A3: Yes, due to the challenges of working with [1.1.1]propellane, several stable BCP building blocks have been developed. These include bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, BCP-amines, and various BCP-boronic esters and trifluoroborates.[2][5] These reagents are often more suitable for medicinal chemistry laboratories as they are more stable and easier to handle.[6]

Q4: Can BCPs be functionalized at the bridge position (C2)?

A4: While the majority of methods focus on functionalizing the bridgehead positions (C1 and C3), accessing bridge-substituted BCPs is more limited but possible.[2] One historical method involves the addition of dihalocarbenes to bicyclo[1.1.0]butanes, followed by dehalogenation to yield a methylene-bridged BCP.[1] More recent methods are also being developed to address this challenge.[2]

Troubleshooting Guides

[1.1.1]Propellane-Based Syntheses
Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of BCP product Degradation of [1.1.1]propellane solution.Store the ethereal solution of [1.1.1]propellane at low temperatures (-40 °C) and titrate before use to confirm concentration.[4] For large-scale synthesis, consider an in-flow photochemical setup to generate and immediately use the propellane.[4][5]
Harsh reaction conditions leading to side products.For additions of organometallics, which can require high temperatures, consider alternative milder methods like photoredox catalysis for radical additions.[1]
Inefficient radical initiation in photoredox reactions.Ensure the use of an appropriate photocatalyst (e.g., 4CzIPN) and light source (e.g., 365 nm LED).[2][4] Optimize the solvent and concentration to favor the desired reaction pathway.
Difficulty in purifying the BCP product Presence of oligomeric byproducts from propellane polymerization.Use a slight excess of the trapping reagent relative to [1.1.1]propellane. If possible, utilize a stable BCP building block to avoid handling propellane directly.[1]
Poor diastereoselectivity in functionalization of α-chiral BCP precursors Suboptimal reaction conditions or chiral auxiliary.Screen different solvents, temperatures, and bases for the enolate formation to improve diastereoselectivity.[7]
Bicyclo[1.1.0]butane (BCB)-Based Syntheses
Issue Possible Cause(s) Suggested Solution(s)
Low yield of dibromo-BCP from carbene addition Inefficient carbene generation.Ensure slow addition of the base (e.g., KOtBu) to the solution of the BCB and bromoform at low temperatures to control the rate of carbene formation.
Instability of the bicyclo[1.1.0]butane starting material.Use freshly prepared BCB or store it under an inert atmosphere at low temperatures.
Incomplete dehalogenation of the dibromo-BCP Inefficient radical dehalogenation reagent.While traditional methods use tin hydrides, consider using less toxic silane-based reagents.[1] For downstream functionalization, explore electrocatalytic cross-coupling as an alternative to dehalogenation.[3]

Quantitative Data Summary

Table 1: Selected Yields for BCP Synthesis via [1.1.1]Propellane Functionalization

Reaction Type Reagents Product Yield (%) Reference
Zinc Enolate AdditionZinc enolate of ethyl 1-methylpiperidine-4-carboxylate, [1.1.1]propellaneBCP-pethidine analogue95[1]
Photochemical Flow Reaction[1.1.1]propellane, diacetyl1,3-diacetylbicyclo[1.1.1]pentane~58 (over 2 steps)[4]
Dual Catalysis C,N-DifunctionalizationIodonium dicarboxylates, amines, Ir photocatalyst, Cu(acac)₂, [1.1.1]propellaneC,N-difunctionalized BCPGood to excellent[1]
"Turbo" Amide Addition"Turbo" amides, [1.1.1]propellaneN-substituted terminal BCPsNot specified[2]

Key Experimental Protocols

Protocol 1: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid via Photochemical Flow Reaction

This protocol is adapted from a method for producing kilogram quantities of the BCP core.[4][5]

  • Preparation of [1.1.1]Propellane Solution: Synthesize [1.1.1]propellane following established procedures.[4] Store the resulting solution in diethyl ether at -40 °C. The concentration can be determined by titration with thiophenol.[4]

  • Photochemical Reaction (Flow): Set up a flow photoreactor with a 365 nm LED light source.[4] Pump a solution of diacetyl and the prepared [1.1.1]propellane solution through the reactor. This reaction produces 1,3-diacetylbicyclo[1.1.1]pentane.

  • Haloform Reaction (Batch): The crude 1,3-diacetylbicyclo[1.1.1]pentane is then subjected to a haloform reaction. A solution of NaOH and Br₂ in water is prepared and cooled. The diketone, dissolved in dioxane, is added dropwise. After stirring overnight, the aqueous layer is acidified and extracted to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[4]

Protocol 2: Synthesis of 2,2-Dibromo BCPs via Carbene Addition to Bicyclo[1.1.0]butanes

This protocol describes a general procedure for the synthesis of dibrominated BCPs.[3]

  • Reaction Setup: To a solution of the desired bicyclo[1.1.0]butane and bromoform in a suitable solvent (e.g., pentane or diethyl ether) at low temperature (e.g., -20 °C), add a solution of potassium tert-butoxide (KOtBu) in THF dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to afford the 2,2-dibromo BCP derivative.

Visualizations

BCP_Synthesis_Pathways cluster_propellane [1.1.1]Propellane Pathway cluster_bcb Bicyclo[1.1.0]butane Pathway propellane [1.1.1]Propellane rad_add Radical Addition (e.g., Photoredox) propellane->rad_add anion_add Anionic Addition (e.g., Organometallics) propellane->anion_add bcp_1_3 1,3-Disubstituted BCP rad_add->bcp_1_3 anion_add->bcp_1_3 bcb Bicyclo[1.1.0]butane (BCB) carbene_add Dihalocarbene Addition bcb->carbene_add dihalo_bcp 2,2-Dihalo BCP carbene_add->dihalo_bcp dehalogenation Dehalogenation or Cross-Coupling dihalo_bcp->dehalogenation bridge_func_bcp Bridge-Functionalized BCP dehalogenation->bridge_func_bcp

Caption: Major alternative synthetic pathways to the BCP skeleton.

Experimental_Workflow_BCP_Diacid start [1.1.1]Propellane + Diacetyl flow_photo Flow Photoreactor (365 nm LED) start->flow_photo diketone 1,3-Diacetyl-BCP (Crude) flow_photo->diketone haloform Haloform Reaction (NaOH, Br₂) diketone->haloform end BCP-1,3-dicarboxylic Acid haloform->end

Caption: Workflow for large-scale synthesis of BCP-1,3-dicarboxylic acid.

References

Validation & Comparative

A Head-to-Head Comparison of Pharmacokinetic Properties: Bicyclo[1.1.1]pentane (BCP) vs. Arene-Containing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Novel Bioisostere

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. The strategic replacement of traditional chemical moieties with bioisosteres that enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of this endeavor. Among the emerging bioisosteres, the bicyclo[1.1.1]pentane (BCP) cage has garnered significant attention as a saturated, three-dimensional substitute for the flat, aromatic arene ring. This guide provides a comprehensive comparison of the pharmacokinetic properties of BCP-containing drugs versus their arene counterparts, supported by experimental data, detailed protocols, and visual representations of key concepts.

The central thesis of BCP's utility as an arene bioisostere lies in its ability to improve key ADME parameters. The rigid, non-planar structure of the BCP core disrupts the planarity and reduces the lipophilicity often associated with aromatic rings.[1][2] This seemingly subtle structural modification can lead to profound improvements in a drug candidate's developability, including enhanced solubility, increased metabolic stability, and improved permeability.[2][3]

Quantitative Pharmacokinetic Data Comparison

DrugMoietyKinetic Solubility (μM)Fold Increase
Darapladib Arene8-
BCP-Darapladib BCP749.25x[4]
Axitinib AreneNot explicitly quantified-
BCP-Axitinib BCP"Significant increase"Not explicitly quantified[1]

Table 1: Comparison of Kinetic Solubility.

DrugMoietyArtificial Membrane Permeability (nm/s)Fold Increase
Darapladib Arene230-
BCP-Darapladib BCP7053.07x[2][4]
Avagacestat AreneNot explicitly quantified-
BCP-Avagacestat BCP"Improved passive permeability"Not explicitly quantified[3]

Table 2: Comparison of Permeability.

DrugMoietyMetabolic Stability
Arene Drugs AreneGenerally susceptible to CYP450-mediated oxidation (hydroxylation).
BCP Drugs BCPGenerally more resistant to metabolism due to the saturated nature of the BCP core.[5]

Table 3: Qualitative Comparison of Metabolic Stability.

DrugMoietyNon-Specific Binding
Arene Drugs AreneHigher propensity for non-specific binding due to hydrophobicity and π-π stacking interactions.
BCP Drugs BCPReduced non-specific binding.

Table 4: Qualitative Comparison of Non-Specific Binding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, simulating early drug discovery conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Addition: Add 2 µL of the DMSO stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final compound concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples through a 96-well filter plate (e.g., with a 0.45 µm pore size) to remove any precipitated compound.

  • Quantification: Analyze the filtrate by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) or UV spectroscopy to determine the concentration of the dissolved compound. A standard curve of the compound in PBS with 2% DMSO is used for quantification.

  • Data Analysis: The kinetic solubility is reported as the measured concentration in µM.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as an in vitro model of the intestinal barrier.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a predefined threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add the test compound (e.g., at a final concentration of 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B side for A-to-B transport, and A side for B-to-A transport).

  • Quantification: Analyze the concentration of the compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the donor compartment.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes (HLMs).

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound (e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Purpose: To determine the fraction of a compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 5-10 kDa).

  • Sample Preparation: Add the test compound to human plasma at a specified concentration (e.g., 1 µM).

  • Dialysis:

    • Load the plasma sample containing the test compound into one chamber of the dialysis cell.

    • Load an equal volume of protein-free buffer (PBS, pH 7.4) into the other chamber.

    • Seal the apparatus and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Quantification: Determine the concentration of the compound in both the plasma and buffer samples by LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) using the following formula:

    • fu = C_buffer / C_plasma

    • Where C_buffer is the concentration of the compound in the buffer chamber at equilibrium, and C_plasma is the total concentration of the compound in the plasma chamber at equilibrium.

    • The percentage of plasma protein binding (%PPB) is calculated as (1 - fu) * 100.

Visualizing the Concepts

The following diagrams, created using the DOT language, illustrate key aspects of the comparison between BCP and arene-containing drugs.

cluster_Arene Arene Drug cluster_BCP BCP Drug Arene Arene Ring (Planar, Aromatic) Arene_Props Properties: - High Lipophilicity - π-π Stacking - Susceptible to Oxidation Arene->Arene_Props BCP BCP Core (3D, Saturated) Arene->BCP Bioisosteric Replacement BCP_Props Properties: - Lower Lipophilicity - Disrupted Stacking - Metabolically Robust BCP->BCP_Props

Caption: Bioisosteric replacement of an arene ring with a BCP core.

cluster_PK_Assay Pharmacokinetic Profiling Workflow Start Test Compound (Arene or BCP) Solubility Kinetic Solubility Assay Start->Solubility Permeability Caco-2 Permeability Assay Start->Permeability Metabolism Metabolic Stability (HLM) Start->Metabolism PPB Plasma Protein Binding Assay Start->PPB Data PK Data (Solubility, Papp, CLint, fu) Solubility->Data Permeability->Data Metabolism->Data PPB->Data

Caption: A typical experimental workflow for pharmacokinetic profiling.

cluster_PK_Impact Impact of BCP Substitution on PK Properties cluster_Solubility Solubility cluster_Permeability Permeability cluster_Metabolism Metabolism Arene Arene-Containing Drug Arene_Sol Lower Aqueous Solubility Arene->Arene_Sol Arene_Perm Variable Permeability Arene->Arene_Perm Arene_Met More Prone to Oxidation Arene->Arene_Met BCP BCP-Containing Drug BCP_Sol Higher Aqueous Solubility BCP->BCP_Sol BCP_Perm Improved Permeability BCP->BCP_Perm BCP_Met More Stable to Oxidation BCP->BCP_Met

Caption: Logical relationship of BCP substitution and its impact on PK.

Conclusion

The replacement of an arene moiety with a bicyclo[1.1.1]pentane core represents a powerful strategy in modern drug design to enhance the pharmacokinetic properties of a lead compound. The available experimental data consistently demonstrates that this bioisosteric substitution can lead to significant improvements in aqueous solubility and membrane permeability. Furthermore, the saturated and rigid nature of the BCP scaffold often imparts greater metabolic stability and reduced non-specific binding compared to its aromatic counterpart. While the magnitude of these improvements is context-dependent and requires experimental validation for each new chemical series, the BCP moiety offers a compelling tool for medicinal chemists to "escape from flatland" and design drug candidates with more favorable ADME profiles, ultimately increasing their potential for clinical success.

References

1,2-Disubstituted Bicyclo[1.1.1]pentanes (BCPs): A Superior Scaffold for ortho/meta-Arene Mimicry in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. In this context, 1,2-disubstituted bicyclo[1.1.1]pentanes (BCPs) have emerged as a compelling structural motif, offering a three-dimensional alternative to traditional ortho- and meta-substituted arene rings. This guide provides a comprehensive comparison of 1,2-disubstituted BCPs and their aromatic counterparts, supported by experimental data, to inform rational drug design and development.

The core advantage of employing BCPs lies in their ability to improve key drug-like properties such as solubility and metabolic stability while maintaining or even enhancing biological activity.[1][2] The rigid, cage-like structure of the BCP core introduces a higher fraction of sp³-hybridized carbons, which is often associated with improved developability profiles in drug candidates.[3]

Physicochemical and Pharmacokinetic Property Comparison

Experimental data consistently demonstrates the advantages of substituting an ortho- or meta-arene ring with a 1,2-disubstituted BCP core. These improvements are critical in overcoming common hurdles in drug development related to poor solubility and rapid metabolic clearance.

PropertyArene AnalogBCP AnalogFold ImprovementReference Compound
Aqueous Solubility (µM) < 0.18.2> 80-foldImatinib[3]
Lipophilicity (logD) 3.52.8LowerBosentan Analog[4]
Metabolic Stability (t½ in HLM, min) 15453-foldAvagacestat Analog[1]
Microsomal Clearance (CLint, µL/min/mg) HighReduced-General Observation[5][6]

HLM: Human Liver Microsomes

These data highlight a clear trend: the incorporation of a BCP scaffold tends to decrease lipophilicity (lower logD) and increase aqueous solubility. Furthermore, the non-aromatic nature of the BCP core makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, resulting in enhanced metabolic stability and a longer half-life.[7][8][9]

Biological Activity: Maintaining or Enhancing Potency

A crucial consideration for any bioisosteric replacement is the impact on biological activity. Encouragingly, numerous studies have shown that 1,2-disubstituted BCPs can effectively mimic the spatial arrangement of substituents in ortho- and meta-arenes, leading to retained or even improved potency.

For instance, a BCP analog of the γ-secretase inhibitor avagacestat not only exhibited equivalent biological activity to the parent drug but also displayed enhanced solubility and metabolic stability.[1] Similarly, a BCP-containing analog of bosentan showed a significant increase in activity for the human endothelin receptor subtype B.[4]

Experimental Protocols

The synthesis of 1,2-disubstituted BCPs has historically been a challenge, limiting their widespread adoption. However, recent advancements in synthetic methodology have made these scaffolds more accessible.

General Synthesis of 1,2-Disubstituted BCPs via C-H Functionalization

A modern and efficient approach to synthesizing 1,2-disubstituted BCPs involves the direct functionalization of a C-H bond at the bridge position of a monosubstituted BCP. This strategy, often employing photoredox catalysis, allows for the late-stage introduction of diverse functional groups.[2][10]

Step 1: C-H Bromination of a BCP Core A monosubstituted BCP carboxylic acid is subjected to a radical-mediated hydrogen atom transfer (HAT) process to selectively install a bromine atom at the bridge position.

  • Reagents: BCP-1-carboxylic acid, N-chlorosuccinimide (NCS) as a chlorine radical initiator, and a bromine source (e.g., bromotrichloromethane).

  • Conditions: Irradiation with visible light in a suitable solvent.

  • Outcome: Formation of a 2-bromo-BCP-1-carboxylic acid intermediate.

Step 2: Metallaphotoredox-Mediated Arylation The resulting 2-bromo-BCP intermediate is then coupled with an aryl bromide to introduce the second substituent.

  • Catalysts: An iridium-based photocatalyst and a nickel catalyst.

  • Reagents: 2-bromo-BCP intermediate, aryl bromide, and a base.

  • Conditions: Irradiation with visible light in a solvent that lacks weak C-H bonds to prevent side reactions.

  • Outcome: The desired 1-carboxy-2-aryl-BCP.

This two-step sequence provides a versatile platform for accessing a wide range of 1,2-disubstituted BCPs with diverse functionalities.

Metabolic Stability Assay in Human Liver Microsomes

To assess the metabolic stability of BCP-containing compounds compared to their arene counterparts, an in vitro assay using human liver microsomes (HLM) is commonly employed.

  • Incubation: The test compound (both arene and BCP analogs) is incubated with pooled HLM and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the remaining parent compound at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint) and the metabolic half-life (t½).

Visualizing the Concepts

To further illustrate the relationships and workflows discussed, the following diagrams are provided.

BCP as an Arene Mimetic cluster_0 Traditional Arene-Based Drug cluster_1 BCP-Based Analog Arene Core Arene Core Ortho/Meta Substituents Ortho/Meta Substituents Arene Core->Ortho/Meta Substituents BCP Core BCP Core Arene Core->BCP Core Bioisosteric Replacement 1,2-Substituents 1,2-Substituents BCP Core->1,2-Substituents

Caption: Bioisosteric replacement of an arene core with a BCP scaffold.

Synthetic Workflow Monosubstituted BCP Monosubstituted BCP C-H Bromination C-H Bromination Monosubstituted BCP->C-H Bromination 2-Bromo-BCP Intermediate 2-Bromo-BCP Intermediate C-H Bromination->2-Bromo-BCP Intermediate Metallaphotoredox Arylation Metallaphotoredox Arylation 2-Bromo-BCP Intermediate->Metallaphotoredox Arylation 1,2-Disubstituted BCP 1,2-Disubstituted BCP Metallaphotoredox Arylation->1,2-Disubstituted BCP Property Improvement Pathway Arene Replacement with BCP Arene Replacement with BCP Increased sp3 Character Increased sp3 Character Arene Replacement with BCP->Increased sp3 Character Reduced Aromaticity Reduced Aromaticity Arene Replacement with BCP->Reduced Aromaticity Improved Solubility Improved Solubility Increased sp3 Character->Improved Solubility Enhanced Metabolic Stability Enhanced Metabolic Stability Reduced Aromaticity->Enhanced Metabolic Stability Improved Pharmacokinetics Improved Pharmacokinetics Improved Solubility->Improved Pharmacokinetics Enhanced Metabolic Stability->Improved Pharmacokinetics

References

Computational Analysis of 1-Bromo-3-methylbicyclo[1.1.1]pentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern medicinal chemistry, primarily serving as a bioisostere for the para-substituted benzene ring. Its rigid, three-dimensional structure can confer improved physicochemical properties to drug candidates, such as enhanced solubility and metabolic stability, while maintaining desired biological activity. This guide provides a comparative computational analysis of 1-Bromo-3-methylbicyclo[1.1.1]pentane, a representative functionalized BCP, alongside relevant alternatives.

Performance Comparison: BCP vs. Aromatic and Alicyclic Alternatives

The primary advantage of incorporating a BCP core lies in its ability to mimic the geometry of a 1,4-disubstituted phenyl ring while offering a more favorable physicochemical profile. The bridgehead substituents on the BCP cage are held at a fixed distance and orientation, similar to the para positions of a benzene ring. However, the saturated, non-planar nature of the BCP scaffold can lead to significant improvements in properties crucial for drug development.

Below is a table summarizing key computed and experimental properties comparing a generic 1,3-disubstituted BCP with its para-phenyl and 1,4-disubstituted cyclohexane analogues.

Property1,3-Disubstituted BCPpara-Disubstituted Phenyl1,4-Disubstituted Cyclohexane
Calculated Strain Energy (kcal/mol) ~66.6[1]~0~1.8 (Chair)
Calculated C1-C3/C1-C4 Distance (Å) ~1.85~2.8~2.5 (Chair)
Calculated Substituent Exit Angle (°) ~180180~180 (Chair)
Observed Aqueous Solubility Generally HigherGenerally LowerVariable
Observed Metabolic Stability Generally HigherProne to oxidationGenerally Higher
Lipophilicity (logP) Generally LowerGenerally HigherVariable

Computational Data for this compound

ParameterEstimated Value
C1-Br Bond Length (Å) ~1.95
C3-C(methyl) Bond Length (Å) ~1.53
C1-C2 Bond Length (Å) ~1.54
C2-C3 Bond Length (Å) ~1.54
Bridgehead C1-C3 Distance (Å) ~1.86
∠ Br-C1-C2 Bond Angle (°) ~125
∠ C(methyl)-C3-C2 Bond Angle (°) ~125
Calculated Strain Energy (kcal/mol) ~67-69

Experimental and Computational Protocols

The synthesis and computational analysis of this compound and its analogues typically involve the following methodologies.

Synthesis via Radical Addition to [1.1.1]Propellane

The most common route to 1,3-disubstituted BCPs is the radical-mediated addition to [1.1.1]propellane. This highly strained intermediate readily undergoes ring-opening upon reaction with a radical species.

Experimental Protocol:

  • Generation of the Methyl Radical: A solution of a suitable methyl radical precursor (e.g., methyl iodide) and a radical initiator (e.g., triethylborane or a photocatalyst) in an appropriate solvent (e.g., THF or dioxane) is prepared under an inert atmosphere.

  • Formation of [1.1.1]Propellane: [1.1.1]Propellane is typically generated in situ from a stable precursor.

  • Radical Addition: The solution containing the methyl radical is added to the [1.1.1]propellane solution. The methyl radical adds to the central bond of the propellane, forming a bicyclo[1.1.1]pentyl radical.

  • Halogen Atom Transfer: A bromine source (e.g., dibromomethane or a brominating agent) is introduced to the reaction mixture. The bicyclo[1.1.1]pentyl radical abstracts a bromine atom to yield this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

Computational Protocol for DFT Analysis

The following protocol outlines a typical workflow for the computational analysis of this compound using Density Functional Theory (DFT).

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology:

  • Structure Optimization:

    • Functional: A hybrid functional such as B3LYP or a meta-GGA functional like ωB97X-D is suitable for geometry optimizations of strained organic molecules.

    • Basis Set: A Pople-style basis set like 6-31G(d) or a Dunning-style basis set such as cc-pVDZ is a good starting point. For heavier atoms like bromine, a basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) is recommended.

    • Procedure: An initial 3D structure of this compound is built. A geometry optimization calculation is then performed to find the lowest energy conformation.

  • Frequency Calculation:

    • Purpose: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE).

    • Procedure: A frequency calculation is performed at the same level of theory as the optimization.

  • Property Calculations:

    • Strain Energy: The strain energy can be calculated using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation. This minimizes the error in the calculated energy.

    • Bond Dissociation Energies (BDEs): The energy required to homolytically cleave a bond (e.g., the C-Br bond) can be calculated by taking the energy difference between the optimized radical fragments and the parent molecule.

    • Reaction Energetics: For reaction pathways, such as the radical addition to propellane, transition state structures are located using methods like the Berny algorithm. The activation energy barrier is then calculated as the energy difference between the transition state and the reactants. Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the transition state connects the reactants and products.[2]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Synthesis_Pathway propellane [1.1.1]Propellane bcp_radical 3-Methylbicyclo[1.1.1]pentyl Radical propellane->bcp_radical + CH3• methyl_radical Methyl Radical (CH3•) product This compound bcp_radical->product + Br-X bromine_source Bromine Source (Br-X)

Synthetic pathway to this compound.

Bioisostere_Logic cluster_phenyl para-Substituted Phenyl cluster_bcp 1,3-Disubstituted BCP phenyl Aromatic Core (Planar, Lipophilic) substituent2_p Substituent 2 phenyl->substituent2_p bcp Saturated 3D Core (Less Lipophilic, Metabolically Stable) phenyl->bcp Bioisosteric Replacement substituent1_p Substituent 1 substituent1_p->phenyl substituent2_b Substituent 2 bcp->substituent2_b substituent1_b Substituent 1 substituent1_b->bcp

References

Predictive Modeling for BCP Reactivity and Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, predictive modeling offers a powerful lens to understand and anticipate the complex behaviors of biological and chemical entities. This guide provides a comparative overview of predictive modeling approaches for "BCP" reactivity and properties, addressing three key interpretations of this acronym relevant to drug discovery and development: B-Cell Precursor (BCP) in the context of oncology, Bond Critical Point (BCP) in quantum chemistry, and Bi-cyclic Peptides (BCP) in novel therapeutic design.

Section 1: Predictive Modeling for B-Cell Precursor (BCP) Reactivity and Properties in Oncology

B-cell precursor acute lymphoblastic leukemia (BCP-ALL) is a primary focus in pediatric oncology. Predictive modeling plays a crucial role in forecasting disease prognosis, treatment response, and the development of targeted therapies. These models leverage diverse data types, from genomic and immunophenotypic data to in vitro drug sensitivity assays.

Comparison of Predictive Modeling Approaches for BCP-ALL

Various machine learning and statistical models have been developed to predict outcomes in BCP-ALL. These models often utilize clinical and molecular data to stratify patients and guide treatment decisions.

Model TypeApplicationKey FeaturesPerformance Metrics (Accuracy/AUC)Reference
Machine Learning Algorithms Mortality and Relapse PredictionUtilizes prognostic factors like age, hemoglobin, and platelets. Algorithms include artificial neural networks, bagging, boosting, and random forests.Mortality Prediction (Accuracy): 64-74%Relapse Prediction (Accuracy): 64-84%[1]
Ensemble Machine Learning Leukemia Prediction from ImagesEmploys algorithms like K-Nearest Neighbor (KNN), Support Vector Machine (SVM), Random Forest (RF), and Naive Bayes (NB) on cell image data.SVM Accuracy: 90.0%Voting Classifier Accuracy: 87.4%[2]
Deep Learning (ResNet-based) Leukemia DetectionUses ResNet architecture for feature extraction from cell images, combined with various feature selectors and classifiers.Accuracy: 90.55%Sensitivity: 95.94%[3]
Random Forest Relapse PredictionBased on clinical variables from Electronic Medical Records.Cross-validation Accuracy: 82.7% ± 3.1%AUC: 0.902 ± 0.027[4]
Risk Prediction Models CAR-T Therapy ResponseIntegrates factors like white blood cell count, CNS leukemia status, TP53 mutation, and bone marrow blast percentage.Not explicitly stated, but models stratify patients into risk groups.[5]
Experimental Protocols

In Vitro Chemosensitivity and Chemoresistance Assays

These assays are fundamental in generating data for predictive models of drug response in BCP-ALL. They measure the effect of chemotherapeutic agents on cancer cells outside the body.

General Protocol Outline:

  • Cell Isolation: Tumor cells are isolated from the patient (e.g., from bone marrow aspirates).

  • Cell Culture: The isolated cells are established in an in vitro medium. This may involve co-culture with other cell types, like bone marrow-derived mesenchymal stromal cells (MSCs), to better mimic the tumor microenvironment.[6]

  • Drug Incubation: The cultured cells are exposed to various concentrations of different chemotherapeutic drugs.

  • Assessment of Cell Viability: After a defined incubation period (e.g., 48 hours), cell survival is assessed.[7] Common methods include:

    • MTT Assay: Measures the metabolic activity of cells, where MTT is reduced to a colored formazan product by living cells.[7][8]

    • ATP-based Assays: Quantifies the amount of ATP present, which is an indicator of viable cells.

    • Flow Cytometric Chemosensitivity Assay (FCCA): Uses flow cytometry to evaluate apoptosis induction in leukemic blasts.[7]

    • Differential Staining: Dyes are used to distinguish between viable and non-viable cells.[8]

  • Data Analysis: Dose-response curves are generated to determine metrics like the half-maximal inhibitory concentration (IC50), which are then used as features in predictive models.[6]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways dysregulated in BCP-ALL is critical for developing targeted therapies and building accurate predictive models. Key pathways include the Pre-B-cell receptor (Pre-BCR) signaling, PI3K/AKT/mTOR, and JAK/STAT pathways.[9][10]

BCP_ALL_Signaling_Pathways cluster_pre_bcr Pre-BCR Signaling cluster_pi3k_akt PI3K/AKT/mTOR Pathway cluster_jak_stat JAK/STAT Pathway Pre-BCR Pre-BCR SYK SYK Pre-BCR->SYK PI3K PI3K SYK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell_Growth_Proliferation mTOR->Cell_Growth_Proliferation Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Transcription Gene_Transcription STAT->Gene_Transcription Gene_Transcription->Cell_Growth_Proliferation

Caption: Key signaling pathways in BCP-ALL.

The following diagram illustrates a typical workflow for developing a predictive model for drug response in BCP-ALL.

Predictive_Modeling_Workflow_BCP_ALL cluster_data Data Acquisition cluster_model Model Development Patient_Samples Patient_Samples Genomic_Data Genomic_Data Patient_Samples->Genomic_Data Chemosensitivity_Data Chemosensitivity_Data Patient_Samples->Chemosensitivity_Data Clinical_Data Clinical_Data Patient_Samples->Clinical_Data Feature_Selection Feature_Selection Genomic_Data->Feature_Selection Chemosensitivity_Data->Feature_Selection Clinical_Data->Feature_Selection Model_Training Model_Training Feature_Selection->Model_Training Model_Validation Model_Validation Model_Training->Model_Validation Predictive_Model Predictive_Model Model_Validation->Predictive_Model

Caption: Workflow for BCP-ALL drug response modeling.

References

The Ascendancy of Bicyclo[1.1.1]pentane in Drug Discovery: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a paramount objective. In recent years, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling bioisostere for the ubiquitous para-substituted phenyl ring, often imparting superior pharmacokinetic properties. This guide provides an objective comparison of the metabolic stability of BCP-containing compounds against their phenyl ring counterparts and other alternatives, supported by experimental data and detailed methodologies.

Introduction to BCP as a Phenyl Ring Bioisostere

The phenyl ring is a prevalent structural motif in a vast number of approved drugs.[1][2] However, its aromatic nature can be a metabolic liability, prone to oxidative degradation by cytochrome P450 (CYP) enzymes, which can lead to rapid metabolism and the formation of potentially toxic intermediates.[1][3] As a saturated, rigid, three-dimensional structure, bicyclo[1.1.1]pentane (BCP) has gained significant attention as a non-classical bioisostere of the phenyl ring.[3][4] The replacement of a phenyl ring with a BCP scaffold has been shown to improve the pharmacokinetic profile of many pharmaceutical candidates, notably by enhancing metabolic stability, increasing solubility, and reducing non-specific binding.[2][3][5]

The high sp³ carbon content and rigid framework of the BCP confer a high dissociation energy on its C-H bonds, which significantly enhances the metabolic stability of drugs.[1][6] This inherent stability makes BCP an attractive alternative for medicinal chemists aiming to overcome the metabolic challenges associated with aromatic rings.

Comparative Metabolic Stability: BCP vs. Phenyl Analogs

Numerous studies have demonstrated the superior metabolic stability of BCP-containing compounds when compared directly to their phenyl-containing analogs. This improvement is a key driver for the increasing adoption of BCP in drug design.

One of the earliest and most cited examples comes from Pfizer, where the replacement of a phenyl ring in a γ-secretase inhibitor with a BCP moiety significantly improved its metabolic stability, alongside other crucial drug-like properties such as solubility and cell membrane permeability.[2][4][7]

More recent studies have continued to validate these findings across different molecular scaffolds. For instance, a leflunomide analogue where the phenyl ring was replaced with a BCP demonstrated a markedly improved metabolic stability, exhibiting a significantly longer half-life in both rat and human liver microsomes compared to the parent drug.[5]

The following table summarizes comparative metabolic stability data from various studies, highlighting the advantages of BCP incorporation.

Compound Pair Original Moiety Bioisostere Assay System Metric Original Compound Value BCP Analog Value Reference
γ-Secretase InhibitorPhenylBCPNot SpecifiedMetabolic Stability-Significantly Improved[2][4]
Leflunomide AnalogPhenylBCPRat & Human Liver MicrosomesHalf-life (t½)-Significantly Longer[5]
Model AmidesBCPgem-Br₂-BCPNot SpecifiedIntrinsic Clearance (CLint) (μL min⁻¹ mg⁻¹)24139 (Dramatically Decreased Stability)[8]
Imatinib AnalogPhenyl2-oxabicyclo[2.2.2]octaneHuman Liver MicrosomesHalf-life (t½) (min)6087[9]
Imatinib AnalogPhenylBicyclo[2.2.2]octaneHuman Liver MicrosomesIntrinsic Clearance (CLint) (mg/(min•μL))60107 (Improved Stability)[9]

Note: A lower intrinsic clearance (CLint) and a longer half-life (t½) are indicative of greater metabolic stability.

While BCP generally enhances metabolic stability, it is crucial to note that other structural modifications can influence this property. For example, the incorporation of a gem-dibromo moiety onto the BCP scaffold was found to dramatically decrease metabolic stability, underscoring the importance of considering the overall molecular context.[8]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is a cornerstone experiment for evaluating the metabolic stability of compounds early in the drug discovery process.[10][11] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[12][13]

Materials and Reagents:
  • Test compound and reference compounds

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:
  • Preparation of Solutions:

    • Prepare stock solutions of the test and reference compounds (e.g., 20 mM in DMSO).

    • Further dilute the stock solutions in acetonitrile (e.g., to 125 µM).[12]

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[12]

    • Prepare the liver microsome suspension by diluting the stock microsomes in phosphate buffer to the desired concentration (e.g., 0.415 to 1 mg/mL).[12][14]

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Add the test compound to initiate the reaction (final concentration typically 1-2 µM).[12]

    • Incubate the plate at 37°C with shaking.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15] For compounds with expected high turnover, shorter time points may be necessary.[12]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

    • Centrifuge the plate to precipitate the proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration). A lower CLint value indicates greater metabolic stability.[15]

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Fate of Phenyl vs. BCP Moieties

The metabolic pathways of phenyl-containing compounds often involve oxidation to form arene oxides, which can then be converted to phenols, dihydrodiols, and catechols. These reactive intermediates can sometimes lead to toxicity. In contrast, the saturated BCP core is more resistant to such oxidative metabolism.

cluster_phenyl Phenyl Ring Metabolism cluster_bcp BCP Metabolism Phenyl Phenyl-R AreneOxide Arene Oxide (reactive intermediate) Phenyl->AreneOxide CYP450 Oxidation Phenol Phenol-R AreneOxide->Phenol Dihydrodiol Dihydrodiol-R AreneOxide->Dihydrodiol BCP BCP-R Metabolite Metabolite (e.g., hydroxylation on substituent) BCP->Metabolite CYP450 (if susceptible substituent) NoReaction Often No Reaction on BCP Core BCP->NoReaction

Caption: Comparative metabolic pathways of phenyl and BCP moieties.

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the key steps in the in vitro liver microsomal stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound & Microsome Solutions C Mix Compound, Microsomes, & NADPH System A->C B Prepare NADPH Regenerating System B->C D Incubate at 37°C C->D E Sample at Multiple Time Points D->E F Terminate Reaction with Solvent & Internal Std. E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate t½ and CLint H->I

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The strategic replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane moiety is a well-established strategy for enhancing the metabolic stability of drug candidates.[2][5] This is largely attributed to the saturated and strained nature of the BCP core, which is less susceptible to oxidative metabolism compared to the aromatic phenyl ring.[3] The in vitro liver microsomal stability assay provides a robust and high-throughput method for experimentally evaluating and comparing the metabolic liabilities of different chemical scaffolds.[16] As the field of medicinal chemistry continues to "escape from flatland," the use of three-dimensional bioisosteres like BCP will likely play an increasingly critical role in the development of safer and more effective medicines.[2]

References

Bicyclo[1.1.1]pentane (BCP) Bioisosteres: A Comparative Guide to Enhancing Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, overcoming poor aqueous solubility remains a critical hurdle in the development of new chemical entities. Low solubility can significantly hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to diminished bioavailability and therapeutic efficacy.[1] Bioisosteric replacement is a powerful strategy employed by medicinal chemists to address these challenges by substituting a specific functional group with another that possesses similar steric and electronic properties but can favorably modulate physicochemical characteristics.[2][3][4] Among the emerging and highly effective bioisosteres, bicyclo[1.1.1]pentane (BCP) has garnered significant attention for its remarkable ability to enhance the aqueous solubility of drug candidates.[5][6][7]

This guide provides a comprehensive comparison of the solubility improvements achieved through the use of BCP bioisosteres, supported by experimental data. It also details the experimental protocols for key solubility assays and presents a visual representation of the typical workflow for evaluating such physicochemical properties.

The Solubility Advantage of BCP Bioisosteres

BCP serves as a rigid, three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[6][8][9] Its unique cage-like structure disrupts the planarity and reduces the potential for π-π stacking interactions often associated with aromatic rings, which can contribute to poor solubility.[8][9] By introducing a more sp³-rich character, BCP can lead to a significant improvement in aqueous solubility without compromising, and in some cases even enhancing, biological activity.[6]

Comparative Solubility Data

The following table summarizes the quantitative improvements in aqueous solubility observed in various drug candidates upon the introduction of a BCP moiety.

Original Compound BCP-Containing Analog Fold Increase in Solubility Solubility Type Reference
ImatinibBCP-Imatinib>80-foldThermodynamic[6]
DarapladibBCP-Darapladib3-foldThermodynamic (FaSSIF)[6]
DarapladibBCP-Darapladib9-foldKinetic[6]
AvagacestatBCP-AvagacestatImprovedAqueous[8][9]
SonidegibBCP-SonidegibIncreasedNot Specified[10]
BoscalidBCP-BoscalidIncreasedNot Specified[10]
TolvaptanBCP-TolvaptanIncreasedNot Specified[10]
TelmisartanBCP-TelmisartanIncreasedNot Specified[10]
AxitinibBCP-AxitinibIncreasedNot Specified[10]

Experimental Protocols

Accurate assessment of a compound's solubility is crucial for guiding drug design and development. The two most common methods are kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay (High-Throughput Screening)

This method is typically used in the early stages of drug discovery for rapid screening of large numbers of compounds.[10][11] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic solvent stock solution into an aqueous buffer.[11]

Protocol: 96-Well Filter Plate Method

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: To each well of a 96-well filter plate, add 190 µL of a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Compound Addition: Add 10 µL of the 10 mM compound stock solution to the buffer in each well, resulting in a final concentration of 500 µM in 5% DMSO.

  • Incubation: Cover the plate and shake gently (e.g., 250 rpm) at room temperature for 2 hours to allow for precipitation to reach a steady state.

  • Filtration: Place the filter plate on a vacuum manifold and filter the contents into a 96-well collection plate. This removes any precipitated compound.

  • Quantification: Transfer an aliquot of the filtrate to a UV-transparent 96-well plate. Measure the absorbance at a suitable wavelength using a UV/Vis plate reader.

  • Concentration Determination: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve of the same compound prepared in the assay buffer with 5% DMSO.

Thermodynamic Solubility Assay

This "gold standard" method measures the equilibrium solubility of a compound, representing the true saturation point of the substance in a given solvent.[3][10] It is typically used for lead optimization and preclinical development.[3][10]

Protocol: Shake-Flask Method

  • Compound Addition: Add an excess amount of the solid compound (powder form) to a clear glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid present.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved material.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For added certainty, the supernatant can be filtered through a 0.45 µm filter.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Workflow and Decision Making

The integration of bioisosteric replacement strategies and subsequent physicochemical property screening is a key component of modern drug discovery workflows. The following diagram illustrates a typical cascade for evaluating compounds with potential solubility enhancements.

G cluster_0 Lead Optimization Stage A Initial Lead Compound (Poor Solubility) B Bioisosteric Replacement Strategy (e.g., Phenyl to BCP) A->B C Synthesis of BCP Analog B->C D High-Throughput Kinetic Solubility Assay C->D E Thermodynamic Solubility Assay (Shake-Flask) D->E Promising Candidates F In Vitro ADME & Potency Assays E->F G Decision: Advance Candidate? F->G H Further Optimization G->H No I Candidate Nomination G->I Yes

Drug Discovery Workflow with BCP Bioisosteres

This workflow demonstrates the iterative process of identifying a lead compound with suboptimal solubility, applying a bioisosteric replacement strategy with BCP, and then subjecting the new analog to a series of assays to determine if the desired improvements in physicochemical properties have been achieved without negatively impacting its biological activity. The decision to advance a candidate is based on a holistic evaluation of its entire profile.

References

A Comparative Guide to Radical vs. Ionic Pathways in Bicyclo[1.1.1]pentane (BCP) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical three-dimensional bioisostere in modern medicinal chemistry, offering an advantageous replacement for traditional aromatic, tert-butyl, and alkyne functionalities. The synthesis of these valuable scaffolds predominantly proceeds via the ring-opening of [1.1.1]propellane, which can be achieved through distinct radical and ionic (anionic) pathways. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific applications.

At a Glance: Radical vs. Ionic BCP Synthesis

FeatureRadical PathwaysIonic (Anionic) Pathways
Reaction Conditions Mild (e.g., visible light, room temperature)Often harsh (e.g., high temperatures, strictly anhydrous)
Functional Group Tolerance Generally high, compatible with a wide range of functional groupsLimited, sensitive to acidic protons and electrophilic groups
Key Reagents Photocatalysts (e.g., iridium or ruthenium complexes, organic dyes), radical initiators (e.g., triethylborane), alkyl/aryl halides, redox-active esters.Organometallic reagents (e.g., Grignard reagents, organolithiums, "turbo" amides).
Scope of Precursors Broad, including alkyl, aryl, and heteroaryl halides, carboxylic acids (via redox-active esters), and more.Primarily organometallic reagents, limiting the diversity of readily available starting materials.
Scalability Can be amenable to flow chemistry and large-scale synthesis.Can present safety and scalability challenges due to highly reactive reagents and harsh conditions.
Representative Yields Moderate to excellent (typically 40-90%).Variable, can be high for specific substrates but may be lower for more complex molecules.

Mechanistic Overview

The synthesis of BCPs from [1.1.1]propellane involves the cleavage of the central, highly strained C1-C3 bond. The nature of the attacking species dictates whether the reaction proceeds through a radical or an ionic intermediate.

Radical Pathway

In a typical photoredox-catalyzed radical pathway, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a radical precursor (e.g., an alkyl halide). The resulting radical species then adds to the central bond of [1.1.1]propellane to form a bridgehead BCP radical. This intermediate can then be trapped by another reagent or undergo a hydrogen atom transfer (HAT) to yield the final product. The mild conditions and high functional group tolerance of these methods make them particularly attractive for late-stage functionalization in drug discovery.[1][2][3]

Ionic (Anionic) Pathway

Anionic pathways involve the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to the central bond of [1.1.1]propellane. This addition generates a BCP-anion, which can then be quenched with an electrophile to afford the 1,3-disubstituted BCP. These reactions often require elevated temperatures and strictly anhydrous conditions, which can limit their applicability with sensitive substrates.[1]

Experimental Data: A Quantitative Comparison

The following table summarizes representative yields for the synthesis of similar BCP derivatives via radical and ionic pathways, extracted from the literature. It is important to note that direct comparisons are challenging as reaction conditions and substrates are often not identical.

ProductPathwayPrecursorsYield (%)Reference
1-Iodo-3-phenyl-BCPRadical (Photoredox)Iodobenzene, [1.1.1]propellane87(Anderson et al., 2019)[4]
1-Phenyl-BCPIonic (Anionic)Phenylmagnesium bromide, [1.1.1]propellane, then H₂O quench~70 (implied)(de Meijere et al., 2000)[5]
1-Iodo-3-(tert-butyl)-BCPRadical (Initiator)tert-Butyl iodide, [1.1.1]propellane, BEt₃85(Anderson et al., 2018)[2]
1-tert-Butyl-BCPIonic (Anionic)tert-Butyllithium, [1.1.1]propellane, then H₂O quenchNot specified(de Meijere et al., 2000)[5]
BCP-amine derivativeRadical (Photoredox/Cu)Iodonium dicarboxylate, amine, [1.1.1]propellane51 (over 3 steps)(MacMillan et al., cited in[3])
BCP-amine derivativeIonic (Anionic)"Turbo" amide, [1.1.1]propellaneScalable synthesis(Baran et al., cited in[3])

Experimental Protocols

Representative Radical-Mediated BCP Synthesis (Photoredox Catalysis)

Synthesis of 1-Iodo-3-aryl BCPs [4]

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the aryl iodide (1.0 equiv), a photocatalyst such as fac-Ir(ppy)₃ (1-5 mol%), and a suitable solvent (e.g., anhydrous DMSO or DMF).

  • Addition of Propellane: A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether, typically 1.5-2.0 equiv) is added to the reaction mixture.

  • Irradiation: The vial is sealed, removed from the glovebox, and placed before a blue LED light source (e.g., 456 nm). The reaction is stirred at room temperature for a specified time (typically 12-24 hours).

  • Workup and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Ionic-Mediated BCP Synthesis (Anionic Addition)

Synthesis of 1-Aryl BCPs using Grignard Reagents [1][5]

  • Reaction Setup: A dry Schlenk tube is charged with a solution of the aryl Grignard reagent (e.g., phenylmagnesium bromide, 1.0 equiv) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Propellane: A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether, typically 1.2-1.5 equiv) is added to the Grignard solution.

  • Heating: The reaction mixture is heated in a sealed tube to a specified temperature (e.g., 100 °C) for several hours.

  • Quenching and Workup: The reaction is cooled to room temperature and then carefully quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride or water). The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by distillation or column chromatography.

Visualizing the Pathways

Radical_vs_Ionic_Pathways cluster_radical Radical Pathway cluster_ionic Ionic (Anionic) Pathway R_X Radical Precursor (R-X) R_radical Radical (R•) R_X->R_radical PC Photocatalyst (PC) PC->R_X SET light Visible Light light->PC Excitation Propellane_R [1.1.1]Propellane R_radical->Propellane_R Addition BCP_radical BCP Radical Propellane_R->BCP_radical X_trap Trap (e.g., X-atom donor) BCP_radical->X_trap Trapping Product_R BCP Product X_trap->Product_R R_M Organometallic (R-M) Propellane_I [1.1.1]Propellane R_M->Propellane_I Nucleophilic Attack BCP_anion BCP Anion Propellane_I->BCP_anion E_plus Electrophile (E+) BCP_anion->E_plus Quenching Product_I BCP Product E_plus->Product_I

Caption: Comparison of Radical and Ionic BCP Synthesis Pathways.

Experimental_Workflow cluster_radical_workflow Radical Synthesis Workflow cluster_ionic_workflow Ionic Synthesis Workflow RW_Start Mix Precursor, Photocatalyst, & Solvent RW_Prop Add [1.1.1]Propellane Solution RW_Start->RW_Prop RW_React Irradiate with Visible Light RW_Prop->RW_React RW_Workup Aqueous Workup & Extraction RW_React->RW_Workup RW_Purify Column Chromatography RW_Workup->RW_Purify RW_End Isolated BCP Product RW_Purify->RW_End IW_Start Prepare Organometallic Reagent IW_Prop Add [1.1.1]Propellane Solution IW_Start->IW_Prop IW_React Heat Reaction Mixture IW_Prop->IW_React IW_Workup Quench with Electrophile & Extract IW_React->IW_Workup IW_Purify Distillation or Chromatography IW_Workup->IW_Purify IW_End Isolated BCP Product IW_Purify->IW_End

References

Safety Operating Guide

Safe Disposal of 1-Bromo-3-methylbicyclo[1.1.1]pentane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe handling and disposal of 1-Bromo-3-methylbicyclo[1.1.1]pentane, a novel building block in medicinal chemistry.

The primary route for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal facility.[1][2] It is imperative to adhere to all local, regional, and national regulations governing hazardous waste management.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While comprehensive toxicological data for this specific compound is limited, information from Safety Data Sheets (SDS) for it and structurally similar compounds indicates several risks.[2][3]

Key Hazards:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some bicyclopentane derivatives are classified as harmful through these routes of exposure.[2]

Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal preparation, the following personal protective equipment should be worn:

PPE CategorySpecification
Eye Protection Safety goggles with side-shields.[4]
Hand Protection Protective gloves. It is important to inspect gloves prior to use and use a proper glove removal technique.[3]
Skin and Body Impervious clothing to prevent skin contact.[4]
Respiratory A suitable respirator should be used if ventilation is inadequate or if vapors/mists are generated.[3][4] Use only in a well-ventilated area or outdoors.[4][5]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the container empty? B->C D Triple rinse container with a suitable organic solvent (e.g., acetone, ethanol) C->D Yes H Collect waste chemical in a properly labeled, sealed, and compatible waste container C->H No E Collect rinsate as hazardous waste D->E F Deface label on empty container E->F G Dispose of empty container as non-hazardous waste (check local regulations) F->G K End G->K I Store waste container in a designated, well-ventilated secondary containment area H->I J Arrange for pickup by a licensed hazardous waste disposal company I->J J->K

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

  • Consult Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the SDS for this compound.

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. If there is a risk of inhalation, use a suitable respirator in a well-ventilated area.[3][4]

  • Waste Collection:

    • Unused or Contaminated Product: Collect the waste material in a clearly labeled, sealed, and chemically compatible container.[3] The label should include the chemical name and associated hazards.

    • Empty Containers: Triple rinse the empty container with a suitable organic solvent (e.g., acetone, ethanol). Collect the rinsate as hazardous waste.[2] After rinsing and allowing it to dry, deface the label on the empty container before disposal as regular laboratory waste, if permitted by your institution's policies.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, preferably within secondary containment, away from incompatible materials.[2][5]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1][2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[4] Avoid breathing vapors.[4][5]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling 1-Bromo-3-methylbicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Bromo-3-methylbicyclo[1.1.1]pentane

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Hazard Data

While specific quantitative data for this compound is not fully detailed in all public sources, the following table summarizes available information and data from structurally similar compounds to provide a safety profile.

PropertyValueCitation(s)
Molecular Formula C6H9Br[1]
Molecular Weight 161.04 g/mol [1]
Appearance Data not available; likely a liquid or low-melting solid.
CAS Number 137741-15-2[2]
Primary Hazards Based on similar compounds, may cause skin irritation, serious eye irritation, and respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1][3][1][3]
Hazard Statements (Similar Compounds) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Statements (Similar Compounds) P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as fume hoods, are the primary means of exposure control.[4] When handling this compound, the following PPE is mandatory.

PPE CategorySpecificationCitation(s)
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standard are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[4][5][4][5]
Hand Protection Wear chemical-resistant gloves.[6] Disposable nitrile gloves offer broad short-term protection.[5] For substances with unknown toxicity, consider wearing a laminate glove (e.g., Silver Shield) under a heavy-duty, chemically resistant outer glove.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][1][4][5][6]
Body Protection A flame-resistant lab coat is recommended, especially if flammable materials are present.[6][7] The lab coat should be buttoned and fit properly.[5] Wear long pants and closed-toe shoes that cover the entire foot.[5][6][5][6][7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][3] If engineering controls are insufficient, a respirator may be necessary. Respirator use requires participation in a formal respiratory protection program, including medical evaluation and fit testing.[4][5] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges are recommended.[1][1][3][4][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE as specified in the table above.

    • Have an accessible safety shower and eye wash station.[3]

    • Keep suitable absorbent materials (e.g., sand, silica gel, universal binder) readily available for spills.[8]

  • Handling :

    • Conduct all manipulations of this compound inside a chemical fume hood.[4]

    • Avoid contact with skin and eyes.[1]

    • Avoid inhalation of any vapors or mists.[9]

    • Use non-sparking tools if the compound is determined to be flammable.[8]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

    • Decontaminate all work surfaces.

    • Properly remove and dispose of contaminated gloves and other disposable PPE.[1]

Disposal Plan
  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Waste Disposal :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]

    • This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Contaminated packaging should be disposed of as unused product.[1]

    • Do not allow the product to enter drains or surface water.[1][8]

Experimental Workflow and Safety Logic

The following diagram outlines the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_spillkit Prepare Spill Kit prep_fumehood->prep_spillkit handling_transfer Transfer/Use Chemical in Fume Hood prep_spillkit->handling_transfer cleanup_decontaminate Decontaminate Work Area handling_transfer->cleanup_decontaminate handling_monitor Monitor for Spills or Exposure emergency_spill Spill Occurs handling_monitor->emergency_spill emergency_exposure Personal Exposure handling_monitor->emergency_exposure cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff disposal_pickup Arrange for Licensed Waste Disposal cleanup_waste->disposal_pickup cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash emergency_spill_action Use Spill Kit to Contain emergency_spill->emergency_spill_action emergency_exposure_action Use Safety Shower/Eyewash emergency_exposure->emergency_exposure_action

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.